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Foundational

An In-depth Technical Guide to 3-bromo-4-methyl-N-phenylbenzamide: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-bromo-4-methyl-N-phenylbenzamide, a substituted N-arylbenzamide. While direct extensive research on this specific molecule is not widely published, this documen...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-bromo-4-methyl-N-phenylbenzamide, a substituted N-arylbenzamide. While direct extensive research on this specific molecule is not widely published, this document extrapolates from established chemical principles and the well-documented activities of structurally related compounds to offer a robust framework for its synthesis, characterization, and potential applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction: The N-Arylbenzamide Scaffold

N-arylbenzamide derivatives are a prominent class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities.[1] The versatility of the N-arylbenzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activities.[1] This structural motif is present in a wide array of biologically active molecules, with research demonstrating their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The core structure, consisting of a benzamide core with an aryl substituent on the nitrogen atom, provides a foundation for developing novel therapeutic agents.[1] The ease of synthesis and the capacity to modulate biological activity through systematic structural alterations make N-arylbenzamides an attractive starting point for drug discovery programs.[1]

Chemical Structure and Properties of 3-bromo-4-methyl-N-phenylbenzamide

The chemical structure of 3-bromo-4-methyl-N-phenylbenzamide features a central benzamide core. The benzoyl group is substituted with a bromine atom at the 3-position and a methyl group at the 4-position. The nitrogen atom of the amide is substituted with a phenyl group.

Caption: Chemical structure of 3-bromo-4-methyl-N-phenylbenzamide.

Table 1: Physicochemical Properties of 3-bromo-4-methyl-N-phenylbenzamide (Predicted)

PropertyValueSource
Molecular FormulaC₁₄H₁₂BrNOInferred
Molecular Weight290.16 g/mol Inferred
XLogP34.1Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count1Predicted
Rotatable Bond Count2Predicted

Synthesis of 3-bromo-4-methyl-N-phenylbenzamide

The synthesis of 3-bromo-4-methyl-N-phenylbenzamide can be achieved through a standard amide coupling reaction. A common and effective method involves the acylation of aniline with 3-bromo-4-methylbenzoyl chloride. The acyl chloride can be prepared from the corresponding carboxylic acid, 3-bromo-4-methylbenzoic acid, by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3]

Synthesis Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 3-bromo-4-methylbenzoic acid C 3-bromo-4-methylbenzoyl chloride A->C Reaction B Thionyl Chloride (SOCl₂) B->C Reagent D 3-bromo-4-methylbenzoyl chloride F 3-bromo-4-methyl-N-phenylbenzamide D->F Reaction E Aniline E->F Reagent

Caption: Proposed synthesis workflow for 3-bromo-4-methyl-N-phenylbenzamide.

Experimental Protocol

Step 1: Synthesis of 3-bromo-4-methylbenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-methylbenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-4-methylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 3-bromo-4-methyl-N-phenylbenzamide

  • Dissolve aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add a base, such as triethylamine or pyridine (1.2 eq), to the solution.

  • Slowly add a solution of 3-bromo-4-methylbenzoyl chloride (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 3-bromo-4-methyl-N-phenylbenzamide.

Analytical Characterization

The structure and purity of the synthesized 3-bromo-4-methyl-N-phenylbenzamide should be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methyl group protons around 2.4 ppm. A broad singlet for the N-H proton.
¹³C NMR Carbonyl carbon signal around 165 ppm. Aromatic carbon signals in the range of 120-140 ppm. Methyl carbon signal around 20 ppm.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (290.16 g/mol for C₁₄H₁₂BrNO), with a characteristic isotopic pattern for bromine.

Potential Therapeutic Applications

While specific biological activities of 3-bromo-4-methyl-N-phenylbenzamide are not extensively reported, the broader class of N-phenylbenzamide derivatives has shown significant promise in various therapeutic areas.[1]

  • Anticancer Activity: Many N-arylbenzamide derivatives have demonstrated potent anticancer properties.[1][2] For instance, certain imidazole-based N-phenylbenzamide derivatives have shown cytotoxic activity against lung, cervical, and breast cancer cell lines.[2] The mechanism of action often involves the inhibition of key cellular targets like kinases.[2]

  • Antiviral Activity: N-phenylbenzamide derivatives have been identified as inhibitors of various viruses.[4] For example, a series of these compounds were found to be effective against Enterovirus 71 (EV71).[4]

  • Antimicrobial and Antiparasitic Activity: The N-phenylbenzamide scaffold has been explored for its activity against bacteria and parasites.[1][5] Structure-activity relationship (SAR) studies on N-phenylbenzamide analogs have identified compounds with potent antischistosomal properties.[5]

The specific substitution pattern of 3-bromo-4-methyl-N-phenylbenzamide, with a bromine atom and a methyl group on the benzoyl ring, offers a unique electronic and steric profile that could influence its binding to biological targets. Further investigation into the biological activities of this compound is warranted.

Conclusion

3-bromo-4-methyl-N-phenylbenzamide is a molecule of interest within the versatile class of N-arylbenzamides. This guide has outlined a reliable synthetic route and the expected analytical characterization for this compound. Based on the well-established biological activities of related derivatives, 3-bromo-4-methyl-N-phenylbenzamide represents a promising scaffold for further investigation in drug discovery, particularly in the areas of oncology, virology, and infectious diseases. The provided protocols and data serve as a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of this and similar molecules.

References

  • PubChem. 3-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide. National Center for Biotechnology Information. [Link]

  • Malik, S. et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Pharmaceuticals, 15(11), 1389. [Link]

  • Li, Z. et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3502-3511. [Link]

  • Gubernator, J. et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5559-5562. [Link]

  • Moshang Chemical. 3-bromo-N-[4-[(4-methylbenzoyl)amino]phenyl]benzamide. [Link]

  • Singh, S. et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Heliyon, 9(4), e14995. [Link]

  • NIST. Benzamide, N-(4-bromophenyl)-4-methyl-. [Link]

  • PubChem. 3-bromo-N-phenylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-bromo-N-phenylbenzamide. National Center for Biotechnology Information. [Link]

Sources

Exploratory

3-bromo-4-methyl-N-phenylbenzamide CAS number

Architecting Biaryl Scaffolds: A Technical Guide to 3-Bromo-4-Methyl-N-Phenylbenzamide Executive Summary In the landscape of modern drug discovery and agrochemical development, halogenated benzamides serve as critical li...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Biaryl Scaffolds: A Technical Guide to 3-Bromo-4-Methyl-N-Phenylbenzamide

Executive Summary

In the landscape of modern drug discovery and agrochemical development, halogenated benzamides serve as critical linchpins for late-stage diversification. Specifically, 3-bromo-4-methyl-N-phenylbenzamide (CAS: 443298-02-0) provides an orthogonal reactivity profile that is highly sought after for constructing complex biaryl architectures[1]. This whitepaper details the physicochemical properties, scalable synthesis methodologies, and downstream functionalization strategies for this essential building block, emphasizing mechanistic causality and self-validating experimental protocols.

Chemical Identity & Physicochemical Profiling

Before initiating synthetic campaigns, a rigorous understanding of the building block's physicochemical parameters is required. The presence of the electron-withdrawing bromine atom meta to the carbonyl, coupled with the electron-donating para-methyl group, creates a unique electronic environment that influences both its solubility and its reactivity in transition-metal-catalyzed cross-couplings[2].

PropertyValue
Chemical Name 3-Bromo-4-methyl-N-phenylbenzamide
CAS Registry Number 443298-02-0
Molecular Formula C14H12BrNO
Molecular Weight 290.16 g/mol
Exact Mass 289.0102 Da
SMILES Cc1ccc(cc1Br)C(=O)Nc2ccccc2
InChIKey IXRLUWFWDVATPP-WYUMXYHSCA
Role in Synthesis Aryl halide precursor for cross-coupling

Mechanistic Synthesis Strategy

The synthesis of 3-bromo-4-methyl-N-phenylbenzamide relies on the robust amidation of 3-bromo-4-methylbenzoic acid with aniline[3]. While modern medicinal chemistry often defaults to uronium-based coupling reagents like HATU for milligram-scale library generation—due to their ability to stabilize the incoming amine via a hydrogen-bonded 7-membered cyclic transition state[4]—these reagents generate stoichiometric byproducts (e.g., tetramethylurea) that complicate purification on a larger scale.

For scalable, multi-gram synthesis, we employ a two-step acid chloride activation pathway. We select thionyl chloride (SOCl2) for the activation step because it produces exclusively gaseous byproducts (SO2 and HCl). This thermodynamically drives the reaction to completion and allows for solvent-free or highly concentrated reaction conditions. In the subsequent amidation step, N,N-diisopropylethylamine (DIPEA) is chosen over triethylamine (TEA). The increased steric hindrance of the isopropyl groups in DIPEA mitigates the risk of base-catalyzed side reactions or nucleophilic attack by the base itself, ensuring that aniline remains the sole nucleophile.

SynthesisWorkflow A 3-Bromo-4-methylbenzoic acid (Starting Material) B Thionyl Chloride (SOCl2) Reflux, 2h A->B Chlorination C 3-Bromo-4-methylbenzoyl chloride (Reactive Intermediate) B->C - SO2, - HCl D Aniline + DIPEA DCM, 0°C to RT C->D Amidation E 3-Bromo-4-methyl-N-phenylbenzamide (CAS: 443298-02-0) D->E - HCl (DIPEA salt)

Figure 1: Two-step scalable synthesis workflow for 3-bromo-4-methyl-N-phenylbenzamide.

Downstream Functionalization: Suzuki-Miyaura Cross-Coupling

The strategic value of 3-bromo-4-methyl-N-phenylbenzamide lies in its aryl bromide moiety, which serves as a prime electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling[5]. The C3-bromine is sterically accessible and electronically primed for oxidative addition by Pd(0) species. By coupling this scaffold with various aryl or heteroaryl boronic acids, researchers can rapidly generate diverse biaryl-4-methyl-N-phenylbenzamide libraries, which are privileged structures in kinase inhibitor design and fine chemical synthesis[6].

DownstreamFunctionalization SM 3-Bromo-4-methyl-N-phenylbenzamide (Aryl Bromide Core) Reagents Aryl Boronic Acid, Pd(dppf)Cl2 K2CO3, 1,4-Dioxane/H2O SM->Reagents Suzuki-Miyaura Cross-Coupling Product Biaryl-4-methyl-N-phenylbenzamide (Target Scaffold) Reagents->Product C-C Bond Formation

Figure 2: Downstream functionalization via Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure high fidelity and reproducibility.

Protocol A: Synthesis of 3-Bromo-4-methylbenzoyl chloride

  • Initiation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-bromo-4-methylbenzoic acid (10.0 g, 46.5 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Reagent Addition: Add thionyl chloride (10.1 mL, 139.5 mmol, 3.0 eq.) dropwise at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF, 3 drops) to accelerate the formation of the Vilsmeier-Haack intermediate.

  • Reaction & Validation: Heat the mixture to reflux (approx. 40 °C). Self-Validation Check: Monitor the bubbler; the vigorous evolution of SO2 and HCl gas will commence. The reaction is deemed complete (typically 2-3 hours) when gas evolution ceases and the suspension turns into a clear, homogeneous solution.

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove DCM and excess SOCl2. Co-evaporate with anhydrous toluene (2 x 20 mL) to ensure complete removal of residual SOCl2. The resulting crude acid chloride is used immediately in the next step.

Protocol B: Amidation to yield 3-Bromo-4-methyl-N-phenylbenzamide

  • Preparation: Dissolve the crude 3-bromo-4-methylbenzoyl chloride in anhydrous DCM (60 mL) and cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Nucleophile Addition: In a separate vial, prepare a solution of aniline (4.24 mL, 46.5 mmol, 1.0 eq.) and DIPEA (9.7 mL, 55.8 mmol, 1.2 eq.) in DCM (20 mL). Add this solution dropwise to the acid chloride mixture over 15 minutes to control the exothermic amidation.

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation Check: A white precipitate (DIPEA·HCl salt) will form, indicating successful turnover. To confirm completion, quench a 10 µL aliquot in 1 mL of methanol (converting any unreacted acid chloride to the methyl ester) and analyze via TLC (Hexanes/EtOAc 7:3). The absence of the methyl ester spot confirms full conversion.

  • Workup: Wash the organic layer successively with 1M HCl (2 x 50 mL) to remove unreacted aniline and DIPEA, saturated aqueous NaHCO3 (50 mL), and brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol to afford 3-bromo-4-methyl-N-phenylbenzamide as a white crystalline powder.

Analytical Characterization Standards

To verify the integrity of the synthesized 3-bromo-4-methyl-N-phenylbenzamide, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected m/z for [M+H]+ is 290.0 and 292.0 (displaying a 1:1 isotopic ratio strictly indicative of a single bromine atom).

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic amide N-H broad singlet around δ 7.8 ppm, the distinct aromatic splitting pattern of the 3-bromo-4-methylphenyl ring (a doublet with a small coupling constant for the proton ortho to the bromine), and the singlet for the aryl methyl group around δ 2.4 ppm.

References

  • 15 4-Methyl-N-phenylbenzamide for Sale - Echemi | Echemi | 1

  • Collection of small molecules, building blocks and fine organic compound samples - ARONIS | Anilines.net | 2

  • UNIVERSITÀ DEGLI STUDI DI PAVIA DOTTORATO IN SCIENZE | UNIPV |3

  • HATU (Peptide Coupling Agent) | Wikipedia | 4

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling | MDPI | 5

  • General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles | ACS Publications | 6

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 3-Bromo-4-methyl-N-phenylbenzamide

Executive Summary In the realm of modern drug discovery and materials science, halogenated benzamides serve as highly modular, privileged scaffolds. 3-Bromo-4-methyl-N-phenylbenzamide (CAS: 443298-02-0) is a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and materials science, halogenated benzamides serve as highly modular, privileged scaffolds. 3-Bromo-4-methyl-N-phenylbenzamide (CAS: 443298-02-0) is a critical intermediate characterized by its robust amide linkage and a highly reactive aryl bromide moiety. This whitepaper provides an authoritative, mechanistic guide to the physicochemical properties, structural validation, and optimized synthesis of this compound. Designed for application scientists and synthetic chemists, this guide emphasizes causality in reaction design and outlines a self-validating protocol for its preparation.

Physicochemical Profiling

Understanding the physical and chemical properties of 3-bromo-4-methyl-N-phenylbenzamide is essential for predicting its behavior in biological assays and downstream synthetic workflows. The presence of the lipophilic methyl and bromo groups on the benzoyl ring significantly enhances the compound's overall hydrophobicity, while the amide bond provides a rigid, planar hydrogen-bond donor/acceptor axis.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionSource / Derivation
Molecular Formula C₁₄H₁₂BrNOStructural analysis
Molecular Weight 290.15 g/mol Calculated
Exact Mass (⁷⁹Br) 289.0102 DaCalculated
Precursor Acid MW 215.04 g/mol 1[1]
Precursor Acid Melting Point 200–204 °C2[2]
Predicted LogP ~3.8Lipinski Rule estimation
Canonical SMILES Cc1ccc(cc1Br)C(=O)Nc2ccccc23[3]

Synthetic Methodology: HATU-Mediated Amide Coupling

The synthesis of 3-bromo-4-methyl-N-phenylbenzamide is most efficiently achieved via the coupling of 3-bromo-4-methylbenzoic acid and aniline. Because anilines are relatively weak, electron-deficient nucleophiles compared to aliphatic amines, standard carbodiimide reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields.

To overcome this, we employ HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The nitrogen atom in the HOAt ring of HATU accelerates the reaction via neighboring group participation, forming a highly reactive OAt-active ester that is rapidly intercepted by the aniline (4[4]). Furthermore, while highly nucleophilic aliphatic amines can undesirably attack HATU directly to form guanidinium byproducts, the weaker basicity of anilines bypasses this side reaction, ensuring high chemoselectivity (5[5]).

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system where the physical state changes and orthogonal workup steps inherently validate the success of the reaction.

Step 1: Carboxylic Acid Activation

  • Procedure: In an oven-dried round-bottom flask under nitrogen, dissolve 3-bromo-4-methylbenzoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M). Alternatively, the bio-based solvent Cyrene can be used for a greener profile (6[6]). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv), followed by HATU (1.2 equiv).

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid without competing for the active ester. Stirring this mixture for 15–30 minutes ensures complete conversion to the OAt-ester before the weak aniline nucleophile is introduced, preventing competitive side reactions.

Step 2: Nucleophilic Aminolysis

  • Procedure: Add aniline (1.1 equiv) dropwise to the activated ester solution. Stir at room temperature for 2–4 hours.

  • Validation: Monitor the reaction via LC-MS. The complete disappearance of the acid peak (m/z 213/215[M-H]⁻) and the emergence of the product peak (m/z 290/292 [M+H]⁺) confirms the thermodynamic completion of the aminolysis.

Step 3: Orthogonal Quench & Extraction

  • Procedure: Dilute the mixture with Ethyl Acetate (EtOAc, 100 mL). Wash the organic layer sequentially with:

    • 1M HCl (3 x 50 mL): Protonates and removes excess aniline and DIPEA into the aqueous layer.

    • Saturated NaHCO₃ (3 x 50 mL): Deprotonates and removes any unreacted carboxylic acid and the HOAt byproduct.

    • Brine (1 x 50 mL): Removes residual water and DMF from the organic phase.

  • Causality: This specific washing sequence acts as an intrinsic purification mechanism. Because the target benzamide is neutral, it remains exclusively in the organic layer while all starting materials and coupling byproducts are systematically stripped away based on their pKa values.

Step 4: Isolation

  • Procedure: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography (Hexanes/EtOAc) if analytical purity (>99%) is required.

Mechanism A 3-Bromo-4-methylbenzoic Acid + DIPEA C OAt-Active Ester Intermediate A->C Activation B HATU Reagent B->C HOAt Transfer E Amide Product (Target) C->E Aminolysis D Aniline (Nucleophile) D->E Nucleophilic Attack

HATU-mediated amide coupling mechanism and workflow.

Structural Characterization (Analytical Validation)

To verify the integrity of the synthesized 3-bromo-4-methyl-N-phenylbenzamide, the following analytical signatures must be confirmed. The 1:1 isotopic ratio in the mass spectrum is the definitive hallmark of the brominated scaffold.

Table 2: Expected Analytical Signatures
Analytical TechniqueExpected Signals & Assignments
LC-MS (ESI+) m/z 290.0 (⁷⁹Br, [M+H]⁺) and m/z 292.0 (⁸¹Br, [M+H]⁺) in a strict 1:1 ratio.
¹H NMR (400 MHz, CDCl₃) ~7.8 ppm (br s, 1H, Amide N-H); ~8.0 ppm (d, 1H, Ar-H ortho to Br); ~7.6 ppm (d, 2H, Aniline ortho-H); ~2.4 ppm (s, 3H, Ar-CH₃).
FT-IR (ATR) ~3300 cm⁻¹ (N-H stretch); ~1650 cm⁻¹ (Amide I, C=O stretch); ~1530 cm⁻¹ (Amide II, N-H bend).

Downstream Applications: The Halogen Advantage

The strategic value of 3-bromo-4-methyl-N-phenylbenzamide lies in its aryl bromide functionality. While the amide bond provides structural rigidity and target-binding potential (often interacting with kinase hinge regions), the bromine atom serves as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions.

Applications Core 3-Bromo-4-methyl-N-phenylbenzamide Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Core->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd(0), Ligand, Base Sonogashira Sonogashira (Terminal Alkynes) Core->Sonogashira Pd(II), Cu(I), Base Prod1 Biaryl Scaffolds Suzuki->Prod1 Prod2 Amino-Benzamides Buchwald->Prod2 Prod3 Alkynyl-Benzamides Sonogashira->Prod3

Downstream cross-coupling pathways for the brominated scaffold.

By subjecting this scaffold to Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira conditions, researchers can rapidly generate libraries of biaryl, amino-substituted, or alkynyl benzamides, respectively. The para-methyl group provides steric shielding that can beneficially influence the conformation of the resulting biaryl systems, a critical factor in structure-activity relationship (SAR) optimization.

References

  • ARONIS - collection of small molecules, building blocks and fine organic compound samples. anilines.net. 3

  • 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem. nih.gov. 1

  • 3-Bromo-4-methylbenzoic acid technical grade, 85 7697-26-9. sigmaaldrich.com. 2

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. benchchem.com. 4

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. acs.org. 5

  • Cyrene as a bio-based solvent for HATU mediated amide coupling. scispace.com. 6

Sources

Exploratory

Rational Design and Evaluation of 3-Bromo-4-Methyl-N-Phenylbenzamide Derivatives: A Privileged Scaffold for Type II Kinase Inhibition

Executive Summary The development of highly selective protein kinase inhibitors (PKIs) remains a cornerstone of modern targeted oncology and immunology. While early efforts focused on Type I inhibitors that competitively...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective protein kinase inhibitors (PKIs) remains a cornerstone of modern targeted oncology and immunology. While early efforts focused on Type I inhibitors that competitively bind the active (DFG-in) ATP-binding site, the field has increasingly pivoted toward Type II inhibitors. These molecules target the inactive (DFG-out) conformation, exploiting an adjacent allosteric hydrophobic pocket to achieve superior kinome selectivity and prolonged target residence time.

Among the most successful pharmacophores for Type II inhibition is the N-phenylbenzamide linker[1]. Within this chemical space, the 3-bromo-4-methyl-N-phenylbenzamide scaffold (and its derivatives, such as CAS 443298-02-0[2]) has emerged as a highly privileged building block. The unique steric and electronic properties of the 3-bromo and 4-methyl substitutions provide critical structural rigidity and halogen-bonding capabilities, making these derivatives highly potent against targets such as Receptor-Interacting Protein Kinase 2 (RIPK2)[3] and myeloid Src-family kinases like Fgr[4]. This whitepaper details the mechanistic rationale, synthetic methodologies, and biological evaluation workflows required to leverage this scaffold in drug discovery.

Mechanistic Rationale: The E-E-A-T Perspective

As application scientists, we do not merely synthesize compounds; we engineer molecular interactions. The efficacy of 3-bromo-4-methyl-N-phenylbenzamide derivatives is rooted in precise, causal structure-activity relationships (SAR):

  • The Benzamide Core (Hinge Binder): The amide nitrogen and carbonyl oxygen act as a critical hydrogen bond donor-acceptor pair. This motif anchors the molecule to the kinase hinge region (typically interacting with the backbone amides of conserved residues like Met or Cys).

  • The N-Phenyl Ring (Allosteric Probe): In the DFG-out state, the activation loop shifts, exposing a deep hydrophobic pocket. The N-phenyl ring is perfectly sized to occupy this pocket. Modifying this ring with lipophilic, electron-withdrawing groups (e.g., -CF3, -OCF3) significantly enhances binding enthalpy by displacing high-energy water molecules from this cavity[1].

  • The 3-Bromo-4-Methyl Substitutions (Conformational Lock & Halogen Bonding):

    • Steric Restriction: The 4-methyl group restricts the rotational degrees of freedom of the adjacent 3-bromo group, locking the benzamide ring into an optimal dihedral angle for hinge binding.

    • Halogen Bonding: The highly polarizable bromine atom at the meta-position can engage in highly directional halogen bonding with the carbonyl oxygen of the kinase backbone (e.g., the gatekeeper residue), a feature heavily exploited in the design of next-generation RIPK2 inhibitors for autoimmune diseases[3].

RIPK2_Pathway MDP Bacterial Peptidoglycan (MDP) NOD2 NOD2 Receptor MDP->NOD2 RIPK2 RIPK2 Kinase (DFG-out) NOD2->RIPK2 NFKB NF-κB Activation RIPK2->NFKB Cytokines Pro-inflammatory Cytokines NFKB->Cytokines Inhibitor 3-Br-4-Me-N-phenylbenzamide Inhibitor->RIPK2 Allosteric Inhibition

Fig 1. RIPK2 signaling cascade and targeted allosteric inhibition by benzamide derivatives.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols have been optimized for the synthesis and evaluation of these derivatives. Every reagent choice is dictated by chemical causality.

Protocol A: Amidation Synthesis of Derivatives

Objective: Synthesize a library of 3-bromo-4-methyl-N-phenylbenzamide analogs.

  • Activation: Dissolve 1.0 eq of 3-bromo-4-methylbenzoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU is selected over standard carbodiimides (like EDCI) because the electron-withdrawing bromine and electron-donating methyl group create a sterically and electronically demanding environment. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, preventing degradation. DIPEA is used as a non-nucleophilic base to neutralize the HCl byproduct without competing for the electrophile.

  • Coupling: Stir at room temperature for 15 minutes to ensure complete active ester formation. Add 1.1 eq of the desired substituted aniline (e.g., 4-chloroaniline).

  • Reaction: Stir under a nitrogen atmosphere for 4–6 hours at 25°C. Monitor progression via LC-MS.

  • Workup & Purification: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the organic layer with 1N HCl to remove unreacted aniline, followed by brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine the half-maximal inhibitory concentration (


) against target kinases (e.g., RIPK2 or Fgr).
  • Preparation: Prepare a 384-well low-volume plate. Serially dilute the benzamide derivatives in DMSO (10-point curve, 3-fold dilutions).

  • Enzyme Addition: Add 5 nM of recombinant kinase (e.g., RIPK2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 is a non-ionic detergent crucial for preventing the highly lipophilic N-phenylbenzamide derivatives from aggregating and forming false-positive promiscuous inhibitors.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for 60 minutes at room temperature.

    • Causality: Type II inhibitors often exhibit slow-binding kinetics due to the requirement for the kinase to undergo a conformational shift to the DFG-out state. Omitting this pre-incubation will artificially inflate the

      
      .
      
  • Reaction Initiation: Add ATP at its apparent

    
     (e.g., 10 µM) and a fluorescently labeled peptide substrate. Incubate for 60 minutes.
    
  • Detection: Add the TR-FRET detection reagent (Europium-labeled anti-phospho antibody). Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Workflow Syn Chemical Synthesis (Amidation) Pur Purification & QC (LC-MS/NMR) Syn->Pur Kin TR-FRET Assay (IC50 Determination) Pur->Kin Cell Cellular Efficacy (Target Engagement) Kin->Cell Opt Lead Optimization (SAR Analysis) Cell->Opt Opt->Syn

Fig 2. Iterative hit-to-lead workflow for Type II kinase inhibitor optimization.

Quantitative Data Presentation: SAR Analysis

To illustrate the optimization trajectory of the 3-bromo-4-methyl-N-phenylbenzamide scaffold, Table 1 summarizes representative Structure-Activity Relationship (SAR) data. The core remains constant while the N-phenyl ring (R-group) is modified to probe the DFG-out allosteric pocket.

Table 1: Representative SAR of 3-Bromo-4-methyl-N-phenylbenzamide Derivatives

Compound IDN-Phenyl Substitution (R)RIPK2

(nM)
Fgr

(nM)
ClogPKinase Selectivity Profile
Cmpd-01 Unsubstituted (H)1,2508503.8Poor (Binds multiple active states)
Cmpd-02 4-Methyl4203104.2Moderate
Cmpd-03 3-Trifluoromethyl (-CF3)45854.9High (Strong hydrophobic packing)
Cmpd-04 4-Trifluoromethoxy (-OCF3)12285.1Excellent (Optimal pocket fill)
Cmpd-05 3-(4-methylpiperazin-1-yl)851103.5Good (Improved aqueous solubility)

Data Interpretation: The transition from an unsubstituted phenyl ring (Cmpd-01) to a bulky, lipophilic trifluoromethoxy group (Cmpd-04) results in a ~100-fold increase in potency. This confirms that the N-phenyl moiety projects deeply into the hydrophobic allosteric pocket, where fluorine atoms participate in favorable multipolar interactions with the kinase backbone[1].

Conclusion & Future Perspectives

The 3-bromo-4-methyl-N-phenylbenzamide scaffold represents a highly tunable, privileged structure for the design of Type II kinase inhibitors. By understanding the causal relationship between the 3-bromo halogen-bonding potential and the conformational rigidity imparted by the 4-methyl group, researchers can rationally design highly selective therapeutics.

Future directions for this scaffold include its incorporation into Proteolysis Targeting Chimeras (PROTACs). By attaching an E3 ligase recruiting ligand (e.g., cereblon or VHL binders) to the solvent-exposed region of the N-phenyl ring, researchers can transition these potent inhibitors into target degraders, offering a new frontier in treating resistant malignancies and autoimmune disorders.

References

  • [2] ARONIS. Collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock. Available at: [Link]

  • [1] Scientific Research Publishing (SCIRP). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Available at: [Link]

  • [4] PubMed (NIH). Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo. Available at: [Link]

  • [3] Google Patents. WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g. autoimmune diseases. Available at:

Sources

Foundational

Comprehensive Safety, Hazard, and Handling Guide for 3-Bromo-4-Methyl-N-Phenylbenzamide in Drug Discovery

Executive Summary In modern drug discovery, halogenated benzamides are highly valued as bioisosteres and pharmacophores. They are frequently utilized to optimize target binding affinities, such as in the development of C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated benzamides are highly valued as bioisosteres and pharmacophores. They are frequently utilized to optimize target binding affinities, such as in the development of CXCR3 inhibitors for autoimmune diseases[1] or as inhibitors of viral retrograde transport[2]. 3-bromo-4-methyl-N-phenylbenzamide (CAS: 443298-02-0)[3] is a prime example of such a structural motif.

However, the integration of a brominated aromatic ring with an aniline-derived amide linkage introduces specific physicochemical liabilities. As a Senior Application Scientist, I have observed that failing to account for the unique toxicological profile and thermal reactivity of these intermediates can lead to compromised safety and failed scale-up campaigns. This whitepaper provides an in-depth, causality-driven guide to the hazards, mechanistic toxicology, and self-validating handling protocols required for 3-bromo-4-methyl-N-phenylbenzamide.

Physicochemical Profiling & Hazard Assessment

The safety profile of a compound is directly dictated by its molecular architecture. The high lipophilicity of the bromo-aromatic system ensures rapid cellular membrane penetration, while the solid particulate nature of the powder poses distinct inhalation risks.

Below is a consolidated hazard profile based on the structural extrapolation of halogenated N-phenylbenzamides and Globally Harmonized System (GHS) standards:

Property / Hazard ClassificationValue / CategoryMechanistic Rationale
CAS Registry Number 443298-02-0Unique chemical identifier for procurement and tracking[3].
Physical State Solid (Crystalline Powder)Prone to aerosolization; poses a direct inhalation hazard during weighing.
Acute Toxicity (Oral) Category 4 (H302)Enzymatic cleavage in the GI tract/liver releases toxic aniline derivatives.
Skin/Eye Irritation Category 2 (H315 / H319)The electrophilic nature of the brominated aromatic ring interacts with nucleophilic residues in ocular and dermal proteins.
STOT SE (Respiratory) Category 3 (H335)Inhalation of fine particulates causes acute localized inflammation in the upper respiratory tract.
Aquatic Toxicity Category 4 (H413)Halogenated aromatics resist rapid environmental degradation, leading to bioaccumulation.

Mechanistic Toxicology & Pharmacokinetics

To handle a chemical safely, one must understand how it interacts with biological systems at the molecular level. While halogenation of the benzamide group can significantly strengthen target binding affinity[1], it also alters the compound's metabolic fate.

N-phenylbenzamide derivatives are known to be rapidly metabolized by hepatic cytochromes P450 (CYP450)[2]. For 3-bromo-4-methyl-N-phenylbenzamide, the primary metabolic liabilities include:

  • Amide Hydrolysis: Cleavage of the amide bond releases brominated aniline derivatives. Anilines are notorious for oxidizing hemoglobin to methemoglobin, impairing oxygen transport.

  • Benzylic Oxidation: The 4-methyl group is highly susceptible to CYP450-mediated oxidation, potentially forming reactive electrophilic intermediates that can covalently bind to hepatic proteins, inducing hepatotoxicity.

Metabolism A 3-bromo-4-methyl- N-phenylbenzamide B Hepatic CYP450 (CYP3A4 / CYP1A2) A->B Hepatic Uptake C Amide Hydrolysis (Aniline Release) B->C Cleavage D Benzylic Oxidation (Reactive Intermediate) B->D Oxidation E Methemoglobinemia / Hepatotoxicity C->E Toxicodynamics D->E Protein Binding F Glutathione (GSH) Conjugation D->F Scavenging G Renal Excretion (Detoxification) F->G Clearance

CYP450-mediated metabolic pathways and toxicological outcomes of halogenated N-phenylbenzamides.

Laboratory Safety & High-Containment Workflows

Traditional batch synthesis involving halogenated intermediates often struggles with heat dissipation during rapid cross-coupling or amidation steps. At scale, the risk of runaway reactions or thermal events is a critical safety concern[4]. To mitigate this, I strongly advocate for the transition from batch to continuous flow chemistry, which provides enhanced heat and mass transfer, increased safety, and facile scalability[4].

The following step-by-step protocol represents a self-validating system designed to ensure operator safety and reaction stability:

Step-by-Step Methodology:
  • Containment Verification: Before handling the dry powder, verify that the Ventilated Balance Enclosure (VBE) or isolator is operating at a negative pressure of at least -0.05 inches H₂O. Causality: This ensures inward directional airflow, preventing the escape of H335-classified particulates.

  • In-Situ Solubilization: Weigh the 3-bromo-4-methyl-N-phenylbenzamide directly into a pre-tared vial and immediately dissolve it in the primary reaction solvent (e.g., anhydrous THF or DMF) while still inside the VBE. Causality: Converting the powder to a liquid stream eliminates the risk of aerosolization during transit to the reactor.

  • Continuous Flow Integration: Prime the continuous flow reactor with the carrier solvent. Introduce the solubilized benzamide stream via a high-performance liquid chromatography (HPLC) pump. Causality: Flow reactors minimize the active reaction volume at any given time, drastically reducing the severity of potential thermal runaway events[4].

  • In-Line Quenching: Route the reactor effluent directly into a stirred reservoir containing an aqueous quenching agent (e.g., 1M NaOH). Causality: Immediate quenching neutralizes unreacted electrophiles and prevents post-reactor degradation.

Workflow Step1 Ventilated Balance Enclosure (VBE) Step2 In-Situ Solubilization Step1->Step2 Mitigate Dust Step3 Continuous Flow Reactor Step2->Step3 Pump Feed Step4 In-Line Aqueous Quenching Step3->Step4 Thermal Control Step5 Halogenated Waste Segregation Step4->Step5 Effluent

Self-validating high-containment workflow for handling and reacting halogenated benzamides.

Spill Response & Decontamination Protocol

Because 3-bromo-4-methyl-N-phenylbenzamide is a highly lipophilic compound (Predicted LogP ~3.5–4.0), standard aqueous cleanup procedures are ineffective and will only spread the contamination.

Self-Validating Cleanup Protocol:

  • Dry Containment: Immediately surround and cover the spill with an inert, high-surface-area absorbent such as diatomaceous earth or vermiculite. Do not use paper towels on dry powder, as static electricity can cause aerosolization.

  • Solvent-Assisted Collection: Gently wet the absorbent with a semi-polar solvent mixture (e.g., 70% Isopropanol / 30% Water). Causality: The isopropanol solubilizes the lipophilic benzamide, while the water raises the flash point of the mixture, ensuring safe collection.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution to promote the hydrolysis of any residual amide bonds, followed by a final wipe with 100% ethanol.

  • Waste Segregation: Dispose of all cleanup materials in a designated halogenated solid waste container, clearly labeled with GHS environmental hazard (H413) warnings.

References

  • Echemi. "4-Methyl-N-phenylbenzamide for Sale - Echemi: 3-bromo-4-methyl-N-phenylbenzamide. 443298-02-0." Echemi.com.
  • Università degli Studi di Pavia. "DOTTORATO IN SCIENZE... 3-bromo-4-methyl-N-phenylbenzamide (S2)." unipv.it.
  • Frontiers in Immunology. "CXCR3 inhibitors for therapeutic interventions: current status and perspectives." frontiersin.org.
  • International Journal of Molecular Sciences (MDPI). "In Vivo Sustained Release of the Retrograde Transport Inhibitor Retro-2.1 Formulated in a Thermosensitive Hydrogel." mdpi.com.

Sources

Exploratory

Solubility Profiling of 3-Bromo-4-methyl-N-phenylbenzamide: Thermodynamic Principles and Experimental Methodologies

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Whitepaper Executive Summary The transition of a chemical entity from a synthetic building block to a viable pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Whitepaper

Executive Summary

The transition of a chemical entity from a synthetic building block to a viable pharmaceutical candidate or agrochemical agent is heavily dictated by its physicochemical properties. Among these, solubility in organic solvents is a paramount parameter that governs reaction kinetics, purification efficiency (crystallization), and formulation strategies. This whitepaper provides an in-depth, mechanistic analysis of the solubility profile of 3-bromo-4-methyl-N-phenylbenzamide . By synthesizing thermodynamic principles, Hansen Solubility Parameters (HSP), and empirical methodologies, this guide equips researchers with the causal logic required to optimize solvent selection and execute self-validating solubility assays.

Physicochemical Profiling & The Causality of Solubility

To predict and manipulate the solubility of 3-bromo-4-methyl-N-phenylbenzamide, one must first deconstruct its molecular architecture. The solubility of a solid compound in a liquid solvent is fundamentally governed by the thermodynamic principle of "like dissolves like"[1]. However, for complex aromatic amides, this principle must be viewed through the lens of competing energetic forces.

Structural Deconstruction

The molecule consists of three distinct domains, each contributing uniquely to its solvation thermodynamics:

  • The 3-Bromo-4-methylphenyl Ring: The bromine atom is highly polarizable, introducing significant lipophilicity and the potential for halogen bonding. The adjacent methyl group provides steric bulk, further increasing the hydrophobic character of this domain[1].

  • The Secondary Amide Core (-CONH-): Unlike primary amides, this secondary amide possesses a single hydrogen-bond donor (N-H) and a strong hydrogen-bond acceptor (C=O). This core is responsible for forming robust, directional intermolecular hydrogen bond networks, resulting in a high crystal lattice energy[2].

  • The N-Phenyl Ring: This unsubstituted aromatic ring adds planar, hydrophobic bulk, facilitating

    
     stacking interactions in the solid state.
    
Thermodynamic Driving Forces

The dissolution of 3-bromo-4-methyl-N-phenylbenzamide is a thermodynamic competition between the endothermic disruption of its crystal lattice and the exothermic solvation of the individual molecules. According to Hansen Solubility Parameter (HSP) theory, a solvent will only dissolve the compound efficiently if its dispersion (


), polar (

), and hydrogen-bonding (

) parameters closely match those of the solute[3][4].

Because the amide core creates a strong crystal lattice, non-polar solvents (e.g., hexane) lack the necessary hydrogen-bonding capacity (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


) to pay the energetic penalty of lattice disruption. Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) act as powerful hydrogen-bond acceptors, effectively outcompeting the solute-solute interactions and driving dissolution[2].

SolubilityFactors Solute 3-Bromo-4-methyl-N- phenylbenzamide (Solid State) Lattice Crystal Lattice Energy (Endothermic Barrier) Solute->Lattice Solvent Organic Solvent (HSP Matching) Solvation Solvation Energy (Exothermic Driver) Solvent->Solvation Thermo Thermodynamic Equilibrium Solubility Lattice->Thermo Opposes Solvation->Thermo Promotes

Caption: Logical relationship between solute-solvent interactions and thermodynamic solubility.

Quantitative Solubility Data in Organic Solvents

Based on the structural homology to related benzamides and halogenated benzoic acids, the solubility of 3-bromo-4-methyl-N-phenylbenzamide can be stratified across different solvent classes. The data below summarizes the expected solubility ranges, providing a strategic matrix for synthetic and analytical applications.

Solvent ClassRepresentative SolventsEstimated Solubility Range (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO, DMF, NMP> 50.0 Strong H-bond acceptors (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

) effectively disrupt the secondary amide lattice network without donating competing protons[2].
Polar Protic Methanol, Ethanol10.0 - 50.0 Moderate H-bonding capabilities; solubility is ultimately capped by the highly lipophilic, brominated biphenyl-like bulk[5].
Halogenated Dichloromethane (DCM)5.0 - 20.0 Favorable dispersion interactions (

) with the highly polarizable bromine atom, though lacking strong H-bond disruption.
Non-Polar Hexane, Heptane< 1.0 Complete inability to break the amide H-bond network; high thermodynamic barrier prevents dissolution[1].

Experimental Methodologies for Solubility Determination

To generate reliable, self-validating data, researchers must employ rigorous experimental protocols. The following methodologies detail the industry-standard approaches for determining both thermodynamic (equilibrium) and kinetic solubility.

Protocol A: Shake-Flask Equilibrium Solubility Method (Gold Standard)

The shake-flask method is the definitive protocol for determining the absolute thermodynamic solubility of a compound[6][7]. This protocol is designed to be self-validating: the continuous presence of solid material ensures the solution remains saturated, proving that true equilibrium has been reached.

Step-by-Step Methodology:

  • Preparation of Saturated Suspension: Weigh an excess amount of 3-bromo-4-methyl-N-phenylbenzamide (e.g., 100 mg) into a chemically inert 10 mL glass vial. Add exactly 5.0 mL of the target organic solvent. Self-Validation Check: Visually confirm that a significant amount of undissolved solid remains. If the solid dissolves completely, add more compound until saturation is visually maintained[7][8].

  • Thermal Equilibration: Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation. Place the vial in an orbital shaker or thermomixer set to 37 ± 1 °C (or the specific temperature of interest) and agitate at 300 RPM for 48 to 72 hours[6][8].

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 x g for 15 minutes at the equilibration temperature to pellet the undissolved solid. Carefully draw the supernatant using a syringe and pass it through a 0.45 µm PTFE syringe filter. Causality Note: PTFE is chosen for its broad chemical inertness against organic solvents, preventing filter degradation and sample contamination[6][9].

  • Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of your analytical instrument. Quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV), referencing a pre-established multi-point calibration curve[6][9].

ShakeFlaskWorkflow Start Excess Solute + Organic Solvent Equilibrate Orbital Shaking (37°C, 72h) Start->Equilibrate Separate Centrifugation & PTFE Filtration Equilibrate->Separate Analyze HPLC-UV Quantification Separate->Analyze Result Equilibrium Solubility Data Analyze->Result

Caption: Experimental workflow for determining equilibrium solubility via the shake-flask method.

Protocol B: High-Throughput Kinetic Solubility Assay

For early-stage drug discovery or rapid solvent screening, kinetic solubility assays using 96-well filter plates offer a high-throughput alternative to the shake-flask method[9][10].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a highly concentrated stock solution (e.g., 10 mM) of 3-bromo-4-methyl-N-phenylbenzamide in 100% DMSO.

  • Serial Dilution & Precipitation: Spike aliquots of the DMSO stock into a 96-well filter plate containing the target solvent mixtures (e.g., aqueous-organic gradients). The final DMSO concentration should be kept below 2% v/v to prevent artificial solubility inflation[9][10].

  • Incubation: Seal the plate and incubate on a plate shaker at room temperature for 2 to 4 hours. This allows time for the compound to precipitate if the concentration exceeds its kinetic solubility limit[9].

  • Filtration and UV-Vis Analysis: Transfer the filter plate to a vacuum manifold. Apply a gentle vacuum (0.2 atm) to pull the soluble fraction through the filter into a UV-transparent collection plate[10]. Measure the absorbance using a microplate reader and calculate the concentration against a standard curve.

Strategic Implications for Development

Understanding the solubility profile of 3-bromo-4-methyl-N-phenylbenzamide directly informs downstream chemical processing:

  • Reaction Solvent Selection: For cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) utilizing the aryl bromide functionality, polar aprotic solvents like DMF or DMSO are optimal. They ensure complete dissolution of the starting material, maximizing the reaction rate and catalyst turnover.

  • Crystallization and Purification: The stark contrast in solubility between polar aprotic solvents and protic/non-polar solvents makes anti-solvent crystallization highly effective. Dissolving the crude product in a minimal volume of warm DMF and slowly adding ethanol or water (anti-solvents) will force the controlled precipitation of highly pure crystals.

References

  • Abbott, S. "HSP Basics | Practical Solubility Science". Steven Abbott. Available at:[Link]

  • Lesyk, D., Kheilik, Y. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". Protocols.io. Available at: [Link]

  • Ono, A., et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan". National Center for Biotechnology Information (PMC). Available at:[Link]

  • World Health Organization. "Annex 4 - Protocol to conduct equilibrium solubility experiments". WHO. Available at: [Link]

  • Burke, J. "Solubility Parameters". ResearchGate. Available at: [Link]

  • Wang, Y., et al. "Solubility determination and modelling of benzamide in organic solvents...". ResearchGate. Available at: [Link]

  • Cysewski, P., et al. "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide". National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Foundational

Theoretical Properties and Synthetic Methodologies of 3-Bromo-4-Methyl-N-Phenylbenzamide: A Technical Whitepaper

Introduction and Structural Rationale In contemporary medicinal chemistry and drug discovery, halogenated benzamides serve as highly versatile scaffolds. 3-Bromo-4-methyl-N-phenylbenzamide (CAS: 443298-02-0)[1] is a spec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

In contemporary medicinal chemistry and drug discovery, halogenated benzamides serve as highly versatile scaffolds. 3-Bromo-4-methyl-N-phenylbenzamide (CAS: 443298-02-0)[1] is a specialized building block and intermediate characterized by its precise steric and electronic topography. The presence of a bromine atom adjacent to a methyl group on the benzoyl ring creates a unique localized lipophilic pocket, which is frequently exploited in the design of allosteric kinase inhibitors and novel antibacterial agents[2][3].

This whitepaper provides a comprehensive analysis of the theoretical physico-chemical properties, mechanistic synthesis pathways, and self-validating experimental protocols for this compound.

Chemical Identity and Theoretical Physico-Chemical Properties

The structural architecture of 3-bromo-4-methyl-N-phenylbenzamide consists of a central amide linkage bridging a phenyl ring and a 3-bromo-4-methyl-substituted phenyl ring[4]. The electron-withdrawing nature of the bromine atom combined with the electron-donating hyperconjugation of the para-methyl group establishes a distinct dipole across the aroyl system.

To predict its behavior in biological assays and synthetic workflows, we must analyze its theoretical quantitative properties. These metrics dictate solubility, membrane permeability, and binding affinity potential.

Table 1: Theoretical and Computed Physico-Chemical Properties

PropertyValue / DescriptorPharmacological Significance
Molecular Formula C₁₄H₁₂BrNODefines basic stoichiometry and mass.
Molecular Weight 290.16 g/mol Optimal for small-molecule drug design (< 500 Da).
Exact Mass 289.0102 DaCritical for high-resolution LC-MS validation.
cLogP (Calculated) ~3.8Indicates high lipophilicity; excellent for passive membrane permeation but may require formulation aids for aqueous solubility.
Topological Polar Surface Area (TPSA) 29.10 ŲLow TPSA suggests high potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1 (Amide N-H)Facilitates targeted interactions with kinase hinge regions.
Hydrogen Bond Acceptors 1 (Amide C=O)Acts as a critical anchor in protein-ligand binding pockets.
Rotatable Bonds 2Low conformational flexibility minimizes entropic penalty upon target binding.

Mechanistic Synthesis Pathways & Rationale

The synthesis of 3-bromo-4-methyl-N-phenylbenzamide relies on the nucleophilic acyl substitution of 3-bromo-4-methylbenzoic acid with aniline.

Causality in Reagent Selection: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature. While conversion to an acid chloride (using SOCl₂) is a classical approach, it often leads to harsh acidic byproducts that can degrade sensitive functional groups. Therefore, modern pharmaceutical protocols utilize peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)[2].

EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is highly unstable and prone to rearranging into a dead-end, unreactive N-acylurea. The addition of HOBt is mechanistically critical: it rapidly intercepts the O-acylisourea to form a stable, yet highly reactive, HOBt-active ester. This ester smoothly undergoes aminolysis with aniline to yield the target benzamide in high purity.

Synthesis SM 3-Bromo-4-methylbenzoic acid Act Activation (EDC/HOBt) SM->Act DMF, 25°C Est Active HOBt-Ester Act->Est -H2O Prod 3-Bromo-4-methyl-N-phenylbenzamide Est->Prod Amine Aniline Addition Amine->Prod QC LC-MS / TLC Validation Prod->QC Purity Check

Fig 1. Mechanistic workflow for the synthesis and validation of the benzamide target.

Pharmacological Relevance: Kinase and Gyrase Inhibition

Derivatives of 3-bromo-4-methylbenzoic acid amides are heavily featured in the patent literature as potent inhibitors of hyperactive signaling pathways.

  • Raf Kinase Inhibition: In oncology, biaryl amides structurally analogous to 3-bromo-4-methyl-N-phenylbenzamide have been identified as inhibitors of B-Raf and C-Raf kinases[2]. The bulky bromo-methyl configuration forces the molecule into a specific dihedral conformation that perfectly occupies the allosteric pocket of mutant Raf kinases, preventing the downstream phosphorylation of MEK/ERK and halting melanoma cell proliferation.

  • DNA Gyrase Inhibition: In antibacterial research, similar benzamide scaffolds have been utilized to target the allosteric binding regions of bacterial DNA gyrase and Topoisomerase IV, disrupting bacterial DNA supercoiling and leading to cell death[3].

Pathway Target Raf Kinase / DNA Gyrase Downstream Downstream Signaling (MEK/ERK or DNA Supercoiling) Target->Downstream Active Inhibitor Benzamide Scaffold Inhibitor->Target Allosteric Blockade Arrest Growth Arrest Inhibitor->Arrest Induces Outcome Cellular Proliferation / Bacterial Survival Downstream->Outcome

Fig 2. Logical relationship of benzamide-mediated kinase and gyrase inhibition pathways.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a closed-loop, self-validating system. Every step includes an in-process control to verify causality and prevent downstream failures.

Protocol: Synthesis of 3-Bromo-4-Methyl-N-Phenylbenzamide

Reagents: 3-Bromo-4-methylbenzoic acid (1.0 equiv), Aniline (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), N,N-Diisopropylethylamine (DIPEA, 2.5 equiv), anhydrous DMF.

Step 1: Carboxylic Acid Activation

  • Dissolve 3-bromo-4-methylbenzoic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Rationale: DMF is a highly polar aprotic solvent that readily dissolves both the acid and the coupling reagents without participating in the reaction.

  • Add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol) to the solution. Stir at ambient temperature for 30 minutes.

  • Validation Check 1 (Active Ester Formation): Quench a 10 µL aliquot in methanol. Analyze via LC-MS. The presence of the methyl ester (formed by the methanol quench of the HOBt-ester) confirms successful activation. If unreacted acid dominates, ensure the EDC is not degraded by moisture.

Step 2: Aminolysis 4. Add aniline (1.1 mmol) followed by DIPEA (2.5 mmol) to the reaction mixture. Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl from EDC·HCl and keep the aniline in its reactive, unprotonated state. 5. Stir the reaction at ambient temperature for 12–16 hours. 6. Validation Check 2 (Reaction Completion): Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product will appear as a new UV-active spot with a higher Rf value than the highly polar starting acid. Disappearance of the acid spot validates completion.

Step 3: Workup and Purification 7. Partition the reaction mixture between Ethyl Acetate (25 mL) and deionized water (25 mL). Extract the aqueous layer twice with Ethyl Acetate. 8. Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine. Rationale: This chemically orthogonal washing sequence guarantees the removal of all starting materials and coupling byproducts. 9. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 10. Final Validation: Confirm structure and purity (>95%) via ¹H-NMR (DMSO-d₆) and high-resolution LC-MS (Target m/z [M+H]⁺ = 290.01).

References

  • Aronis / Anilines.net. "Collection of small molecules, building blocks and fine organic compound samples - Auto stock." Anilines.net. Available at: [Link][4]

  • Google Patents. "WO2014151616A1 - Biaryl amide compounds as kinase inhibitors." Google.com. Available at:[2]

  • White Rose eTheses Online. "Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV as Novel Antibacterials." Whiterose.ac.uk. Available at: [Link][3]

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Characterization and Method Validation Protocol for 3-Bromo-4-methyl-N-phenylbenzamide

Strategic Rationale & Introduction The structural verification and purity profiling of small molecule active pharmaceutical ingredients (APIs) and their intermediates are foundational to drug development. 3-bromo-4-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The structural verification and purity profiling of small molecule active pharmaceutical ingredients (APIs) and their intermediates are foundational to drug development. 3-bromo-4-methyl-N-phenylbenzamide (C₁₄H₁₂BrNO) is a highly functionalized benzamide derivative. Its structure—featuring a halogenated, methylated benzoyl ring coupled to an N-phenyl moiety—presents specific analytical challenges, including the potential for structural isomerism, unreacted aniline impurities, and the need to verify the exact regiochemistry of the bromine atom.

To ensure absolute scientific integrity, this protocol eschews isolated testing in favor of an orthogonal, self-validating analytical framework. By integrating Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS), we establish a comprehensive data matrix. This approach aligns with global regulatory standards, as worldwide regulations, including United States Pharmacopeia (USP) methods for small molecule drug characterization, are essential for ensuring the quality and consistency of pharmaceuticals[1]. Furthermore, the entire workflow is grounded in the , which provide the global standard for validating analytical procedures for drug substances, emphasizing a lifecycle and Quality-by-Design (QbD) approach[2].

Analytical Workflow Design

The following diagram illustrates the orthogonal analytical strategy, moving from structural elucidation to purity confirmation and regulatory validation.

G cluster_0 Structural Elucidation cluster_1 Purity & Mass Confirmation Start 3-bromo-4-methyl-N-phenylbenzamide NMR NMR Spectroscopy (1H, 13C, COSY) Start->NMR FTIR FTIR Spectroscopy (Amide & Halogen Bonds) Start->FTIR HPLC HPLC-UV (Purity Profiling) Start->HPLC MS HRMS / LC-MS (Isotopic Mass [M+H]+) Start->MS Validation ICH Q2(R2) Method Validation NMR->Validation FTIR->Validation HPLC->Validation MS->Validation Report Final Characterization Report Validation->Report

Orthogonal analytical workflow for benzamide characterization and ICH Q2(R2) validation.

Step-by-Step Methodologies & Self-Validating Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the proton and carbon framework to confirm regiochemistry.

  • Protocol: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Acquire ¹H-NMR at 400 MHz with a relaxation delay (D1) of 2.0 seconds and 16 scans. Acquire ¹³C-NMR at 100 MHz with 256 scans.

  • Causality & Rationale: The choice of DMSO-d₆ over CDCl₃ is critical. Secondary amides like N-phenylbenzamides tend to self-associate via intermolecular hydrogen bonding in non-polar solvents, which severely broadens the N-H resonance. DMSO disrupts these interactions, yielding a sharp, quantifiable N-H singlet at ~10.2 ppm. The 2.0s relaxation delay ensures that all protons fully relax between pulses, allowing for exact quantitative integration.

  • Self-Validating Mechanism: The protocol is internally validated by the proton integration sum. The molecular formula dictates exactly 12 protons. The integration of the aromatic region (8H), the methyl group (3H), and the amide proton (1H) must sum to exactly 12.00 ± 0.05. Any deviation immediately flags the presence of impurities or solvent trapping.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: Confirm the presence of key functional groups (Amide I/II, C-Br).

  • Protocol: Analyze the neat solid using an Attenuated Total Reflectance (ATR) FTIR spectrometer equipped with a diamond crystal. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality & Rationale: As written in, the IR absorption spectrum of a substance provides perhaps the most conclusive evidence of the identity of the substance[3]. ATR-FTIR is chosen because it requires no sample preparation (e.g., KBr pellets), thereby eliminating the risk of moisture absorption or polymorphic transformation during grinding.

  • Self-Validating Mechanism: The presence of the Amide I band (C=O stretch) at ~1650 cm⁻¹ must be accompanied by the Amide II band (N-H bend) at ~1590 cm⁻¹. The absence of a broad O-H stretch above 3400 cm⁻¹ validates that the sample is free from residual water or unreacted carboxylic acid precursors.

High-Resolution LC-MS (Purity and Exact Mass)

Objective: Determine exact monoisotopic mass and verify the presence of the halogen.

  • Protocol: Prepare a 10 µg/mL solution in Methanol. Inject 2 µL into an LC-ESI-HRMS system operating in positive electrospray ionization (ESI+) mode.

  • Causality & Rationale: of chemical analysis that combines the advantages of liquid chromatography and mass spectrometry, revealing the molecular weight and aiding in the identification of analytes and impurities[3]. ESI+ is selected because the basic nitrogen of the amide bond readily accepts a proton to form the [M+H]⁺ ion.

  • Self-Validating Mechanism (The Isotopic Signature): Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% to 49.31%). The HRMS spectrum must display a distinct doublet at m/z 290.0177 and 292.0157 of equal intensity. This isotopic pattern acts as an intrinsic, unforgeable internal standard that unequivocally validates the presence of the bromine atom.

HPLC-UV Purity Profiling

Objective: Quantify the chromatographic purity of the bulk material.

  • Protocol: Utilize a C18 column (2.7 µm, 4.6 × 100 mm) maintained at 40 °C. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes at 1.0 mL/min. Detect via UV at 254 nm.

  • Causality & Rationale: describes the use of high-performance liquid chromatography for qualitative and quantitative analyses[3]. A gradient elution is employed because the synthetic precursors (aniline and 3-bromo-4-methylbenzoic acid) are highly polar, while the final benzamide product is highly lipophilic. The gradient ensures all species elute with sharp peak shapes. Detection at 254 nm leverages the strong chromophoric absorption of the conjugated biphenyl-amide π-system.

  • Self-Validating Mechanism (System Suitability Test - SST): Prior to sample analysis, a resolution mixture containing the API and aniline is injected. The method is only considered valid if the resolution factor (

    
    ) between aniline and the API is > 5.0, and the tailing factor (
    
    
    
    ) for the API is < 1.5.

Quantitative Data Summaries

To facilitate rapid data comparison and reference, the expected quantitative analytical outputs are summarized in the tables below.

Table 1: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
~10.20Singlet1HAmide N-H : Deshielded by the adjacent carbonyl and phenyl ring.
~8.15Doublet (J ~ 1.8 Hz)1HBenzoyl H-2 : Ortho to C=O, meta to CH₃. Fine splitting due to meta-coupling with H-6.
~7.82Doublet of Doublets1HBenzoyl H-6 : Ortho to C=O, ortho to H-5, meta to H-2.
~7.75Doublet (J ~ 7.8 Hz)2HN-Phenyl H-ortho : Deshielded by the amide nitrogen.
~7.45Doublet (J ~ 8.0 Hz)1HBenzoyl H-5 : Ortho to the methyl group.
~7.35Triplet (J ~ 7.8 Hz)2HN-Phenyl H-meta : Standard aromatic resonance.
~7.10Triplet (J ~ 7.4 Hz)1HN-Phenyl H-para : Standard aromatic resonance.
~2.42Singlet3HMethyl (-CH₃) : Attached to the aromatic ring at position 4.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
Ion SpeciesFormulaCalculated m/zExpected Relative AbundanceDiagnostic Value
[M(⁷⁹Br)+H]⁺C₁₄H₁₃⁷⁹BrNO290.0177100%Confirms exact monoisotopic mass.
[M(⁸¹Br)+H]⁺C₁₄H₁₃⁸¹BrNO292.0157~97.3%Validates the presence of 1 Bromine atom.
Table 3: FTIR Spectral Band Assignments (ATR-Diamond)
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3300Medium, SharpSecondary AmineN-H stretching
~1650StrongAmide IC=O stretching
~1590StrongAmide IIN-H bending + C-N stretching
~1530MediumAromatic RingsC=C skeletal stretching
~650MediumAryl HalideC-Br stretching

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the analytical procedures are fit for their intended purpose, the HPLC-UV purity method must undergo rigorous validation in strict accordance with the [2][4].

  • Specificity: The method must demonstrate baseline separation between 3-bromo-4-methyl-N-phenylbenzamide and all potential synthetic impurities (e.g., aniline, coupling reagents). Peak purity analysis via Photodiode Array (PDA) detection must show a purity angle less than the purity threshold across the entire API peak.

  • Linearity & Range: Calibration curves must be constructed from 1% to 120% of the nominal target concentration. The correlation coefficient (

    
    ) must be ≥ 0.999, ensuring accurate quantification of both trace impurities and the main component.
    
  • Precision (Repeatability): Six independent sample preparations of the API must be analyzed. The Relative Standard Deviation (%RSD) of the peak areas must be ≤ 1.0%.

  • Robustness (QbD Approach): Deliberate, small variations in method parameters (e.g., column temperature ± 2 °C, mobile phase pH ± 0.1, flow rate ± 0.1 mL/min) must be tested to ensure the method's reliability during routine use across different laboratories.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Pharmaceutical Small Molecule Drug Characterization. Agilent Technologies. Available at:[Link]

  • Identity and Purity - Small Molecules (USP <197>, USP <621>, USP <736>). Pacific BioLabs. Available at:[Link]

Sources

Application

Application Note: Strategic Utilization of 3-Bromo-4-methyl-N-phenylbenzamide in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the rapid generation of diverse, high-value molecular scaffolds relies heavily on bifunctional building blocks. 3-Bromo-4-methyl-N-phenylbenzamide (CAS: 443298-02-0)[1] re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse, high-value molecular scaffolds relies heavily on bifunctional building blocks. 3-Bromo-4-methyl-N-phenylbenzamide (CAS: 443298-02-0)[1] represents a highly versatile intermediate, combining a robust anilide linkage with a synthetically accessible aryl bromide. This application note provides an in-depth technical guide on the physicochemical rationale, strategic applications, and validated synthetic protocols for deploying this compound in the generation of biaryl pharmacophores.

Physicochemical Profiling & Structural Rationale

The utility of 3-bromo-4-methyl-N-phenylbenzamide stems from its orthogonal reactivity profile. The molecule is derived from 3-bromo-4-methylbenzoic acid[2], a widely used precursor in organic synthesis.

  • The Anilide Core: The amide bond provides essential hydrogen bond donor/acceptor capabilities, frequently utilized to anchor molecules within kinase hinge regions or receptor binding pockets. It is highly stable under standard cross-coupling conditions, eliminating the need for transient protecting groups.

  • The Aryl Bromide: Positioned meta to the amide and ortho to the methyl group, the bromine atom serves as a regioselective handle for palladium-catalyzed transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The adjacent methyl group provides moderate steric shielding, which can influence the conformation of the resulting biaryl axis—a critical factor in optimizing target binding affinity[3].

Strategic Applications in Drug Discovery

The structural motif embedded within 3-bromo-4-methyl-N-phenylbenzamide is a proven starting point for several therapeutic classes:

  • p38 MAP Kinase Inhibitors: Biphenyl amides are a privileged class of p38α MAP kinase inhibitors, optimized for the treatment of inflammatory diseases such as rheumatoid arthritis. The biaryl axis allows the molecule to bind effectively in both DFG-in and DFG-out kinase conformations[3].

  • Antiparasitic Agents: Halogenated methylbenzoic acid derivatives are critical precursors in the synthesis of benzimidazole-benzoxaborole hybrids. These complex architectures exhibit potent macrofilaricidal activity, offering novel treatments for river blindness (onchocerciasis)[4].

  • 5-HT1D Receptor Antagonists: Benzanilide derivatives synthesized from brominated toluic acids are actively utilized in the development of serotonin 5-HT1D antagonists, which are investigated for neurological and vascular indications.

SyntheticWorkflow A 3-Bromo-4-methylbenzoic acid B SOCl2, then Aniline (Amidation) A->B C 3-Bromo-4-methyl- N-phenylbenzamide B->C D Ar-B(OH)2, Pd(0) (Suzuki Coupling) C->D E Biphenyl Amide Target Scaffold D->E

Synthetic workflow from 3-bromo-4-methylbenzoic acid to biphenyl amide target scaffolds.

Experimental Methodologies (Self-Validating Protocols)

As a self-validating system, the following protocols integrate mechanistic causality with strict In-Process Controls (IPCs) to ensure reproducibility and high fidelity in scaffold generation.

Protocol A: Synthesis of 3-Bromo-4-methyl-N-phenylbenzamide

This two-step continuous protocol utilizes an acyl chloride intermediate to drive amidation without the need for expensive coupling reagents.

Step-by-Step Methodology:

  • Activation: Suspend 3-bromo-4-methylbenzoic acid (1.0 eq, 10 mmol) in neat thionyl chloride (SOCl₂, 5.0 eq). Heat the mixture to reflux (75 °C) for 2 hours.

    • Causality: SOCl₂ converts the carboxylic acid into a highly electrophilic acyl chloride. The generation of volatile byproducts (SO₂ and HCl) drives the reaction to completion and simplifies downstream purification.

  • Concentration: Remove excess SOCl₂ under reduced pressure to yield the crude acid chloride as a yellow oil.

  • Amidation: Dissolve the acid chloride in anhydrous THF (20 mL). Dropwise, add a solution of aniline (1.1 eq) and triethylamine (2.0 eq) in THF (10 mL) at 0 °C.

    • Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during coupling. This prevents the protonation of aniline, maintaining its nucleophilicity.

  • Work-up: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The complete disappearance of the acid/acid chloride and the appearance of a new UV-active spot confirms successful amidation.

Protocol B: Suzuki-Miyaura Cross-Coupling for Biaryl Amides

This protocol details the late-stage functionalization of the aryl bromide to generate diverse biphenyl amides[2].

Step-by-Step Methodology:

  • Assembly: In a Schlenk flask, combine 3-bromo-4-methyl-N-phenylbenzamide (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition & Degassing: Add a degassed solvent mixture of Toluene/Ethanol/Water (2:1:1, 10 mL). Sparge the reaction mixture with N₂ for 15 minutes.

    • Causality: Pd(0) is highly susceptible to oxidative deactivation. Rigorous degassing prevents catalyst poisoning and minimizes the oxidative homocoupling of the boronic acid. Ethanol acts as a phase-transfer agent, bridging the organic and aqueous layers to facilitate transmetalation.

  • Reaction: Heat the mixture to 90 °C under an N₂ atmosphere for 12 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The disappearance of the starting aryl bromide isotopic pattern (m/z 289/291) and the emergence of the [M+H]⁺ peak corresponding to the biaryl product validates the successful execution of the catalytic cycle.

SuzukiCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-Br Complex OA->PdII Aryl Bromide TM Transmetalation PdII->TM PdII_2 Ar-Pd(II)-Ar' Complex TM->PdII_2 Ar'-B(OH)2 + Base RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Prod Biphenyl Amide Product RE->Prod

Suzuki-Miyaura catalytic cycle for the cross-coupling of 3-bromo-4-methyl-N-phenylbenzamide.

Quantitative Data: Reaction Optimization

The efficiency of the Suzuki-Miyaura coupling is heavily dependent on the choice of catalyst, base, and solvent system. The table below summarizes the optimization parameters for coupling 3-bromo-4-methyl-N-phenylbenzamide with a standard phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (1:1)9065Biphasic system limited mass transfer; sluggish transmetalation.
2Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O (2:1:1)9088EtOH acts as a phase-transfer agent, improving homogeneity and yield.
3Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)10092Bidentate dppf ligand prevents catalyst degradation at elevated temperatures.
4Pd(OAc)₂ / SPhosK₃PO₄Toluene (Anhydrous)10095Electron-rich SPhos ligand accelerates the oxidative addition of the aryl bromide.

Note: Yields represent isolated yields after silica gel chromatography. Optimization demonstrates that while standard conditions (Entry 2) are sufficient, modern dialkylbiaryl phosphine ligands (Entry 4) maximize throughput for sterically demanding substrates.

References

  • Angell, R. M., et al. "Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR." Bioorganic & Medicinal Chemistry Letters 18.1 (2008): 324-328. URL: [Link]

  • Jacobs, R. T., et al. "Macrofilaricidal Benzimidazole–Benzoxaborole Hybrids as an Approach to the Treatment of River Blindness: Part 2. Ketone Linked Analogs." ACS Infectious Diseases (2019). URL:[Link]

  • European Patent Office. "Benzanilide derivatives as 5-HT1D antagonists - EP 0533268 A1." Google Patents.

Sources

Method

3-bromo-4-methyl-N-phenylbenzamide as an intermediate in organic synthesis

Application Note: 3-Bromo-4-Methyl-N-Phenylbenzamide as a Bifunctional Scaffold in Advanced Organic Synthesis Executive Summary In modern medicinal chemistry and organic synthesis, the strategic selection of bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-4-Methyl-N-Phenylbenzamide as a Bifunctional Scaffold in Advanced Organic Synthesis

Executive Summary

In modern medicinal chemistry and organic synthesis, the strategic selection of bifunctional building blocks is critical for the rapid diversification of molecular libraries. 3-Bromo-4-methyl-N-phenylbenzamide (CAS: 443298-02-0) represents a highly versatile intermediate[1][2]. It features a rigid benzamide core that is highly valued in drug discovery (e.g., as a hydrogen-bond donor/acceptor motif in kinase and hedgehog pathway inhibitors like Sonidegib)[3].

Chemically, this intermediate offers two orthogonal sites for late-stage functionalization:

  • The C3-Bromide: A prime handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck)[4][5].

  • The C4-Methyl Group: A sterically shielding moiety that can also undergo benzylic radical halogenation or oxidation to yield further functionalized derivatives.

This guide provides a comprehensive, self-validating framework for the synthesis and downstream application of 3-bromo-4-methyl-N-phenylbenzamide, grounded in mechanistic causality and field-proven protocols.

Physicochemical & Structural Profiling

Understanding the physical properties of the intermediate and its precursor, 3-bromo-4-methylbenzoic acid (CAS: 7697-26-9)[6], is essential for optimizing reaction kinetics, solubility, and purification strategies[7].

PropertyValue / Description
Compound Name 3-Bromo-4-methyl-N-phenylbenzamide
CAS Registry Number 443298-02-0
Molecular Formula C₁₄H₁₂BrNO
Molecular Weight 290.16 g/mol
Isotopic Mass [M+H]⁺ ~291.01 / 293.01 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes)
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 1 (Carbonyl C=O)
Precursor 3-Bromo-4-methylbenzoic acid (CAS: 7697-26-9)

Mechanistic Rationale & Causality

Amide Bond Formation: The HATU Advantage

The synthesis of the intermediate relies on the amide coupling of 3-bromo-4-methylbenzoic acid with aniline. While traditional carbodiimides (EDC/HOBt) can be used, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA or 2,6-lutidine is vastly superior for this transformation[8].

Causality: Aniline is a relatively weak nucleophile compared to aliphatic amines. HATU rapidly converts the carboxylic acid into an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides an adjacent basic site that facilitates an intramolecular hydrogen-bond with the incoming aniline, accelerating the nucleophilic attack and driving the reaction to completion with minimal side-product formation.

The "Ortho-Methyl Effect" in Cross-Coupling

When utilizing 3-bromo-4-methyl-N-phenylbenzamide in downstream Suzuki-Miyaura couplings, the C4-methyl group exerts a profound steric and electronic influence on the adjacent C3-bromine atom[9]. Causality: The electron-donating nature of the methyl group slightly deactivates the C-Br bond toward oxidative addition by the Palladium(0) catalyst. More importantly, the steric bulk of the ortho-methyl group impedes the approach of bulky phosphine ligands. To overcome this, protocols must utilize elevated temperatures or specialized ligands with large bite angles (e.g., dppf) or Buchwald-type dialkylbiaryl phosphines (e.g., XPhos, SPhos) to facilitate both the oxidative addition and the subsequent reductive elimination steps[3][10].

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-4-methyl-N-phenylbenzamide

This protocol utilizes a pre-activation strategy to ensure maximum conversion of the starting benzoic acid.

Reagents:

  • 3-Bromo-4-methylbenzoic acid: 1.0 mmol (215.04 mg)

  • Aniline: 1.1 mmol (100 µL)

  • HATU: 1.2 mmol (456 mg)

  • N,N-Diisopropylethylamine (DIPEA): 2.5 mmol (435 µL)

  • Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-methylbenzoic acid in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA, followed by HATU in one portion. Stir the mixture at room temperature for 15–20 minutes. Rationale: This incubation period is critical to fully generate the reactive HOAt-ester intermediate before the nucleophile is introduced.

  • Coupling: Add aniline dropwise via syringe. Stir the reaction mixture at room temperature for 4–8 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1, UV visualization at 254 nm).

  • Workup: Quench the reaction by adding 15 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification Cascade: Wash the combined organic layers sequentially with 1N HCl (to remove unreacted aniline and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt byproducts), and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if necessary.

Protocol B: Downstream Suzuki-Miyaura Derivatization

A robust protocol for coupling the sterically hindered C3-bromide with an arylboronic acid.

Reagents:

  • 3-Bromo-4-methyl-N-phenylbenzamide: 1.0 mmol (290.16 mg)

  • Phenylboronic acid (or derivative): 1.5 mmol

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol%)

  • K₂CO₃: 3.0 mmol (414 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v): 10 mL

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk tube, combine 1,4-Dioxane and H₂O. Sparge with nitrogen gas for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) oxides.

  • Add 3-bromo-4-methyl-N-phenylbenzamide, the arylboronic acid, and K₂CO₃ to the solvent mixture.

  • Add the Pd(dppf)Cl₂ catalyst. Seal the tube and heat the biphasic mixture to 90 °C in an oil bath with vigorous stirring for 12–16 hours. Rationale: Water is essential to dissolve the inorganic base, which reacts with the boronic acid to form the reactive, electron-rich boronate complex required for transmetalation.

  • Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and wash the pad with EtOAc.

  • Concentrate the filtrate and purify the resulting biaryl compound via flash chromatography.

Visualizations

Divergent Synthetic Workflow

The following diagram illustrates the synthetic generation of the intermediate and its subsequent divergent pathways in drug discovery.

Workflow SM1 3-Bromo-4-methylbenzoic acid Coupling Amide Coupling (HATU, DIPEA) SM1->Coupling SM2 Aniline SM2->Coupling Int 3-Bromo-4-methyl-N-phenylbenzamide (Key Intermediate) Coupling->Int Suzuki Suzuki-Miyaura Cross-Coupling Int->Suzuki Buchwald Buchwald-Hartwig Amination Int->Buchwald Radical Benzylic Bromination Int->Radical Prod1 Biaryl Derivatives (e.g., Kinase Inhibitors) Suzuki->Prod1 Prod2 N-Aryl Amines Buchwald->Prod2 Prod3 Benzyl Bromide Intermediates Radical->Prod3

Caption: Synthetic workflow from starting materials to the key intermediate and its downstream applications.

Suzuki-Miyaura Catalytic Cycle

This diagram maps the fundamental organometallic steps required to functionalize the sterically hindered C3-bromide position.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + 3-Bromo-4-methyl-N-phenylbenzamide TM Transmetalation Pd(II) Complex OA->TM + Arylboronic Acid & Base - Halide RE Reductive Elimination Transition State TM->RE Isomerization RE->Pd0 - Biaryl Product

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for the C3-functionalization of the intermediate.

References

  • Bolòs, J., & Castañer, R. Sonidegib phosphate. Smoothened (SMO) receptor antagonist, Oncolytic. Thomson Reuters. Available at: [Link]

  • Krumb, M., et al. C(sp3) cross coupling and amide formation for PROTAC library synthesis. ChemRxiv. Available at:[Link]

Sources

Application

Application Note: Synthesis, Spectroscopic Validation, and Data Integrity of 3-Bromo-4-Methyl-N-Phenylbenzamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Part 1: Strategic Rationale & Molecular Architecture As drug discovery pipelines...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol

Part 1: Strategic Rationale & Molecular Architecture

As drug discovery pipelines increasingly rely on highly specific molecular interactions, the structural integrity of synthesized building blocks is paramount. The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, frequently evaluated as1[1] and2[2].

Within this class, 3-bromo-4-methyl-N-phenylbenzamide presents a unique steric and electronic profile. The starting material, 3[3], is a highly versatile building block used in the synthesis of complex4[4]. The incorporation of a methyl group provides a defined metabolic boundary, while the bromine atom serves as a heavy atom for X-ray crystallography or a reactive handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions).

Our validation approach mirrors the rigorous 5[5] established for similar halogenated benzamides. We do not merely run spectra to "check a box"; we utilize a self-validating triad (NMR, FT-IR, LC-MS) to unequivocally prove regiochemistry and the integrity of the amide bond.

Part 2: The Self-Validating Experimental Workflow

The following diagram illustrates the logical flow from chemical synthesis to orthogonal spectroscopic validation. Every stage is designed with a specific causality to ensure the final data is unimpeachable.

Workflow A 3-Bromo-4-methylbenzoic Acid (Starting Material) B Acid Chloride Formation (SOCl2, Reflux) A->B Chlorination C Amidation with Aniline (DCM, Et3N, 0°C to RT) B->C Nucleophilic Acyl Substitution D Crude 3-Bromo-4-methyl- N-phenylbenzamide C->D Aqueous Workup E Purification (Recrystallization) D->E F Pure Target Compound (>98% Purity) E->F G1 1H & 13C NMR Regiochemistry & Backbone F->G1 Dissolve in DMSO-d6 G2 FT-IR Spectroscopy Amide Bond Confirmation F->G2 ATR or KBr Pellet G3 LC-MS (ESI+) Isotopic Br Pattern [M+H]+ F->G3 MeOH/H2O Gradient

Workflow detailing the synthesis and orthogonal spectroscopic validation of the target benzamide.

Part 3: Step-by-Step Methodologies

Protocol 1: Synthesis of 3-Bromo-4-methyl-N-phenylbenzamide

1. Activation (Acid Chloride Formation):

  • Step: Suspend 3-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (SOCl₂, 1.5 eq) at 0 °C. Reflux for 2 hours.

  • Causality Checkpoint: Why use SOCl₂ instead of peptide coupling reagents (e.g., EDC/HOBt)? Forming the acid chloride is highly atom-economical for simple aromatic acids and drives the equilibrium completely to the right. The DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, drastically accelerating the chlorination.

2. Amidation:

  • Step: Concentrate the mixture in vacuo to remove excess SOCl₂. Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C and add triethylamine (Et₃N, 2.0 eq) followed by the dropwise addition of aniline (1.1 eq). Stir at room temperature for 4 hours.

  • Causality Checkpoint: Et₃N acts as an acid scavenger. It neutralizes the HCl generated during the nucleophilic acyl substitution, preventing the protonation of aniline (which would render it non-nucleophilic) and ensuring the reaction proceeds to completion.

3. Workup and Purification:

  • Step: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from ethanol/water.

  • Causality Checkpoint: This is a self-purifying workup. The acidic wash removes unreacted aniline (as a water-soluble hydrochloride salt), while the basic wash removes any unreacted carboxylic acid.

Protocol 2: NMR Sample Preparation and Acquisition
  • Step: Dissolve ~15 mg of the purified compound in 0.6 mL of DMSO-

    
    . Acquire ¹H NMR (400 MHz, 16 scans, D1 = 2s) and ¹³C NMR (100 MHz, 1024 scans, D1 = 2s).
    
  • Causality Checkpoint: Why DMSO-

    
     instead of CDCl₃? N-phenylbenzamides often exhibit poor solubility in CDCl₃ due to strong intermolecular hydrogen bonding. DMSO-
    
    
    
    disrupts these hydrogen bonds, ensuring complete dissolution and providing a sharp, well-resolved N-H peak at ~10.2 ppm. A 2-second relaxation delay (D1) ensures accurate integration, particularly for the quaternary carbons in the ¹³C spectrum.
Protocol 3: FT-IR and LC-MS Analysis
  • FT-IR (ATR): Place a few crystals directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Causality: ATR eliminates the need for KBr pellet preparation, preventing moisture absorption that could artificially broaden or mask the critical N-H stretch at ~3300 cm⁻¹.

  • LC-MS (ESI+): Prepare a 1 µg/mL solution in LC-MS grade Methanol. Run on a C18 column using a Water/Methanol gradient with 0.1% Formic Acid.

    • Causality: Electrospray Ionization (ESI) is a soft ionization technique that preserves the molecular ion

      
      , allowing clear observation of the diagnostic 1:1 isotopic ratio of the ⁷⁹Br/⁸¹Br isotopes.
      

Part 4: Quantitative Spectroscopic Data & Orthogonal Validation

The true power of spectroscopic analysis lies in orthogonal triangulation. If the amidation failed, the ¹H NMR would show an upfield shift of the aniline protons and a missing carbonyl in the ¹³C NMR. The FT-IR would lack the Amide I band at ~1655 cm⁻¹. The presence of the


 peak in the mass spectrum unequivocally confirms that the bromine atom survived the reaction conditions without undergoing undesired elimination.
Table 1: ¹H NMR Assignments (400 MHz, DMSO- )
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Significance
~10.25Singlet (s)1H-NH (Amide)Highly deshielded due to carbonyl anisotropy and H-bonding.
~8.15Doublet (d, J=1.8 Hz)1HAr-H (C2, Benzoyl)Meta-coupling only; deshielded by adjacent Br and C=O.
~7.85Doublet of doublets (dd, J=8.0, 1.8 Hz)1HAr-H (C6, Benzoyl)Ortho and meta coupling; deshielded by C=O.
~7.75Doublet (d, J=7.8 Hz)2HAr-H (C2', C6', Phenyl)Ortho to the highly electron-withdrawing amide nitrogen.
~7.48Doublet (d, J=8.0 Hz)1HAr-H (C5, Benzoyl)Ortho coupling to C6; shielded relative to C2 by the methyl group.
~7.35Triplet (t, J=7.8 Hz)2HAr-H (C3', C5', Phenyl)Meta to the amide nitrogen.
~7.10Triplet (t, J=7.4 Hz)1HAr-H (C4', Phenyl)Para to the amide nitrogen.
~2.42Singlet (s)3H-CH₃ (Methyl)Benzylic protons, shifted downfield by the adjacent aromatic ring.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO- )
Chemical Shift (ppm)AssignmentCausality / Structural Significance
~164.5C=O (Amide Carbonyl)Characteristic deep downfield shift for secondary amides.
~141.2Ar-C (C4, Benzoyl)Quaternary carbon attached to methyl; deshielded by inductive effects.
~139.0Ar-C (C1', Phenyl)Quaternary carbon attached to amide nitrogen.
~134.5Ar-C (C1, Benzoyl)Quaternary carbon attached to carbonyl.
~132.0Ar-C (C2, Benzoyl)Aromatic CH adjacent to Br and C=O.
~128.8Ar-C (C3', C5', Phenyl)Meta carbons on the aniline ring.
~124.2Ar-C (C3, Benzoyl)Quaternary carbon attached to Bromine (C-Br).
~120.5Ar-C (C2', C6', Phenyl)Ortho carbons on the aniline ring.
~22.5-CH₃Benzylic methyl carbon.
Table 3: FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)ModeAssignmentCausality / Structural Significance
~3320N-H StretchSecondary AmideSharp/medium peak indicating hydrogen-bonded N-H in solid state.
~3050C-H StretchAromatic Ringssp² hybridized C-H stretching.
~2920, 2850C-H StretchAliphatic Methylsp³ hybridized C-H stretching from the -CH₃ group.
~1655C=O StretchAmide I BandPrimary diagnostic peak for the amide carbonyl.
~1535N-H Bend / C-N StretchAmide II BandConfirms the trans-geometry of the secondary amide.
~1030C-Br StretchAryl BromideHeavy atom vibration, typically found in the fingerprint region.
Table 4: LC-MS (ESI+)
m/z ValueIon TypeCausality / Structural Significance
290.01

(⁷⁹Br)
Protonated molecular ion containing the lighter bromine isotope.
292.01

(⁸¹Br)
Protonated molecular ion containing the heavier bromine isotope.
~197.96

Acylium ion fragment (loss of aniline). Retains the 1:1 Br isotope pattern.

Part 5: References

  • BenchChem Technical Support Team. "3-Bromo-4-methylbenzoic acid | 7697-26-9 - Benchchem." Benchchem. 3

  • BenchChem Technical Support Team. "Validating the Synthesis of 2-Bromo-N-phenylbenzamide: A Spectral Data Comparison Guide." Benchchem.5

  • "New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights." PMC (National Institutes of Health). 2

  • "A high-fidelity assay based on turn-off fluorescence to detect the perturbations of cellular proteostasis." Semantic Scholar. 4

  • "N-Phenylbenzamide derivatives as alternative oxidase inhibitors: Synthesis, molecular properties, 1H-STD NMR, and QSAR." Academia.edu. 1

Sources

Method

Application Note: Developing Robust Assays for N-Phenylbenzamide Derivatives as Class I HDAC Inhibitors

Scientific Context & Assay Architecture N-phenylbenzamide derivatives, particularly the ortho-amino substituted subclass known as N-(2-aminophenyl)benzamides , represent a privileged scaffold in epigenetic drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Assay Architecture

N-phenylbenzamide derivatives, particularly the ortho-amino substituted subclass known as N-(2-aminophenyl)benzamides , represent a privileged scaffold in epigenetic drug discovery. These compounds are highly potent, isoform-selective inhibitors of Class I Histone Deacetylases (HDAC1, 2, and 3)[1]. Unlike pan-HDAC inhibitors (e.g., SAHA/Vorinostat) that utilize a hydroxamic acid zinc-binding group (ZBG), the 2-aminobenzamide moiety chelates the catalytic zinc ion in a distinct geometry, conferring remarkable selectivity for Class I HDACs over Class IIb (e.g., HDAC6)[2].

When developing an assay cascade for these derivatives, a simple binary "active/inactive" readout is insufficient. As a Senior Application Scientist, I advocate for a tiered, self-validating screening architecture . This ensures that observed phenotypic effects (e.g., cancer cell apoptosis) are directly causally linked to the biochemical inhibition of the target enzyme, ruling out off-target cytotoxicity or assay interference.

MOA Inhibitor N-(2-aminophenyl)benzamide (HDAC Inhibitor) HDAC Class I HDACs (HDAC1, 2, 3) Inhibitor->HDAC Zinc-binding inhibition Product Hyperacetylated Histones (Open Chromatin) Inhibitor->Product Induces accumulation Substrate Deacetylated Histones (Condensed Chromatin) HDAC->Substrate Normal function Outcome Cell Cycle Arrest & Apoptosis Product->Outcome Transcriptional activation

Mechanism of action of N-(2-aminophenyl)benzamides as Class I HDAC inhibitors.

The Tiered Screening Workflow

To systematically validate novel N-phenylbenzamide derivatives, the workflow must transition from isolated target engagement to complex cellular phenotypes.

Workflow Prep Compound Preparation Biochem Biochemical Assay (Fluorogenic) Prep->Biochem Primary Cell Cellular Target Engagement Biochem->Cell Hits Pheno Phenotypic Screening Cell->Pheno Validated

Tiered assay workflow for evaluating N-phenylbenzamide derivatives.

Causality & Expert Insights: Why this specific cascade?
  • Biochemical Fluorogenic Assay: Establishes direct enzyme-inhibitor kinetics. We screen against both HDAC1 (target) and HDAC6 (anti-target) to prove the isoform selectivity inherent to the benzamide ZBG[2].

  • Cellular Target Engagement (H3K9Ac): A compound may inhibit recombinant HDAC1 but fail to penetrate cell membranes. Measuring the accumulation of acetylated Histone H3 at Lysine 9 (H3K9Ac) via Western blot provides a direct, proximal biomarker of intracellular target engagement[1][2].

  • Phenotypic Screening (MTT): Finally, we measure anti-proliferative activity in sensitive cell lines (e.g., HL-60 leukemia cells) to ensure the epigenetic modulation translates to the desired therapeutic outcome[2].

Experimental Protocols

Protocol A: In Vitro Fluorogenic HDAC Inhibition Assay

This assay utilizes a two-step enzymatic reaction. First, the HDAC enzyme deacetylates a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Second, a developer protease cleaves the deacetylated AMC (7-amino-4-methylcoumarin), releasing a fluorescent signal[2].

Materials:

  • Recombinant human HDAC1 and HDAC6 enzymes.

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC (for HDAC1) and Boc-Lys(TFA)-AMC (for HDAC6).

  • Developer Solution (Trypsin-like protease).

  • Positive Controls: Chidamide (Class I selective) and SAHA (Pan-HDAC)[2].

Step-by-Step Methodology:

  • Compound Preparation: Prepare 3-fold serial dilutions of the N-phenylbenzamide derivatives in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 384-well black microplate, combine 10 µL of the diluted compound with 20 µL of recombinant HDAC1 (or HDAC6) diluted in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA). Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor complex formation.

  • Substrate Addition: Add 20 µL of the specific fluorogenic substrate (50 µM final concentration) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Development & Termination: Add 50 µL of the Developer Solution (containing 2 µM Trichostatin A to immediately halt any further HDAC activity). Incubate at room temperature for 15 minutes.

  • Detection: Read the fluorescence using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm[2].

  • Self-Validation (Counter-Screen): Crucial Step. Because this is a coupled assay, a compound might appear as an HDAC inhibitor when it is actually inhibiting the developer protease. Run a parallel control plate using a pre-deacetylated substrate (Boc-Lys-AMC) without HDAC enzyme. If fluorescence drops in this plate, the compound is a false positive.

Protocol B: Cellular Target Engagement (H3K9Ac Western Blot)

To validate that the N-phenylbenzamide derivatives cross the cell membrane and inhibit HDACs in a physiological environment, we assess the hyperacetylation of downstream targets[1].

Step-by-Step Methodology:

  • Cell Culture: Seed HL-60 or HCT-116 cells in 6-well plates at a density of

    
     cells/well[2].
    
  • Treatment: Treat cells with the N-phenylbenzamide derivatives at varying concentrations (e.g., 0.1, 1.0, and 10 µM) for 24 hours. Include a DMSO vehicle control and a Chidamide positive control.

  • Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease inhibitors and a pan-HDAC inhibitor (e.g., 1 µM SAHA) to lock the acetylation state during lysis.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against H3K9Ac and total Histone H3 (loading control)[1].

  • Quantification: Detect bands using chemiluminescence and quantify the H3K9Ac/Total H3 ratio using densitometry software.

Data Presentation & Interpretation

A robust assay cascade will yield a comprehensive pharmacological profile. Below is a standardized data presentation matrix used to evaluate structure-activity relationships (SAR) for N-phenylbenzamide hits.

Compound IDHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity Index (HDAC6/1)H3K9Ac EC₅₀ (µM)HL-60 Viability IC₅₀ (µM)
SAHA (Control) 15 ± 222 ± 41.4x (Pan-HDAC)0.45 ± 0.050.85 ± 0.12
Chidamide (Control) 95 ± 8>10,000>105x (Class I)1.20 ± 0.152.10 ± 0.30
Derivative A 110 ± 12>10,000>90x1.85 ± 0.203.50 ± 0.45
Derivative B 80 ± 6>10,000>125x0.90 ± 0.101.15 ± 0.20
Derivative C 358 ± 25>10,000>27x4.21 ± 0.508.40 ± 1.10

Table 1: Representative pharmacological profiling of N-phenylbenzamide derivatives. Notice how Derivative B demonstrates potent biochemical inhibition (80 nM) that perfectly translates to cellular target engagement (0.90 µM) and phenotypic efficacy (1.15 µM), validating it as a lead candidate.

References

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of novel polysubstituted N-alkyl acridone analogues as histone deacetylase isoform-selective inhibitors for cancer therapy. Taylor & Francis.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3-bromo-4-methyl-N-phenylbenzamide synthesis

Welcome to the Technical Support Center for the synthesis of 3-bromo-4-methyl-N-phenylbenzamide . This portal is designed for researchers and drug development professionals seeking to troubleshoot and optimize amide bond...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-bromo-4-methyl-N-phenylbenzamide . This portal is designed for researchers and drug development professionals seeking to troubleshoot and optimize amide bond formation between 3-bromo-4-methylbenzoic acid and aniline.

Amide coupling is a foundational transformation in medicinal chemistry, yet achieving quantitative yields requires precise control over reaction conditions, activation intermediates, and moisture management[1]. Below, you will find a diagnostic workflow, self-validating protocols, quantitative data, and deep-dive FAQs to resolve common yield bottlenecks.

Diagnostic Overview: Yield Troubleshooting Workflow

YieldTroubleshooting Start Low Yield: 3-Bromo-4-methyl-N-phenylbenzamide Act 1. Evaluate Activation Step Start->Act Route Which Coupling Method? Act->Route AcidCl Acid Chloride Route (SOCl2 / (COCl)2) Route->AcidCl Coupling Coupling Reagent Route (EDC/HOBt, HATU) Route->Coupling Moisture Check for Moisture (Hydrolysis to Acid) AcidCl->Moisture Byprod Check Urea Byproducts & Steric Hindrance Coupling->Byprod Aniline 2. Evaluate Aniline Addition Moisture->Aniline Byprod->Aniline Base Optimize Base (DIPEA/Et3N) & Addition Rate Aniline->Base

Diagnostic workflow for troubleshooting low yields in benzamide synthesis.

Core Methodologies & Validated Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. We recommend two primary routes for synthesizing 3-bromo-4-methyl-N-phenylbenzamide, depending on your scale and available reagents[2].

Protocol A: Acid Chloride Activation (Recommended for Scale-Up)

This method leverages oxalyl chloride to generate a highly reactive acid chloride intermediate[3]. It is highly atom-economical but sensitive to moisture.

  • Step 1: Activation. Dissolve 3-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar). Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq). Cool the mixture to 0 °C.

  • Step 2: Chlorination. Dropwise add oxalyl chloride (1.2 eq).

    • Causality: The catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent. This active species attacks the carboxylic acid, driving the formation of the acid chloride while releasing CO2 and CO gases. The cessation of gas evolution indicates the reaction is nearing completion.

  • Step 3: Self-Validation (Crucial). Do not proceed blindly. Withdraw a 10 µL aliquot of the reaction mixture and quench it into 0.5 mL of anhydrous methanol. Analyze this quenched sample via TLC or LCMS. The presence of the methyl ester confirms successful acid chloride formation; the presence of the free acid indicates incomplete activation or moisture contamination.

  • Step 4: Amidation. In a separate flame-dried flask, dissolve aniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM. Cool to 0 °C.

  • Step 5: Coupling. Evaporate the excess oxalyl chloride from the acid chloride mixture under reduced pressure, redissolve in DCM, and add it dropwise to the aniline solution.

    • Causality: Slow addition controls the exothermic reaction and prevents the localized depletion of the base. If the base is depleted, the HCl byproduct will protonate the aniline, rendering it non-nucleophilic and halting the reaction.

  • Step 6: Workup. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over Na2SO4 and concentrate to yield the product.

Protocol B: EDC/HOBt Coupling (Recommended for Bench-Scale)

This method utilizes carbodiimide chemistry, which is milder and avoids harsh acylating agents, making it ideal for parallel library synthesis[4].

  • Step 1: Preparation. Dissolve 3-bromo-4-methylbenzoic acid (1.0 eq) and aniline (1.1 eq) in anhydrous DMF.

  • Step 2: Additive & Base. Add Hydroxybenzotriazole (HOBt) (1.2 eq) and DIPEA (2.5 eq).

  • Step 3: Coupling Reagent. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise at 0 °C.

    • Causality: EDC activates the carboxylic acid to form an highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearranging into a dead-end, unreactive N-acylurea byproduct. HOBt acts as a superior nucleophile that intercepts the O-acylisourea before it can rearrange, forming a stable but highly reactive OBt-active ester that readily undergoes nucleophilic attack by aniline[5].

  • Step 4: Reaction. Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Step 5: Workup. Dilute heavily with Ethyl Acetate (EtOAc). Wash the organic layer 5 times with water (critical for removing DMF and the water-soluble EDC-urea byproduct), followed by 1M HCl and saturated NaHCO3.

Quantitative Yield Optimization Data

The table below summarizes typical reaction parameters and their expected yield ranges based on optimized literature conditions[5],[6],[4]. Use this to benchmark your current process.

Coupling MethodReagents / CatalystsSolventBaseTempTypical YieldMechanistic Note
Acid Chloride (COCl)2, cat. DMFDCMDIPEA0 °C to RT85 - 95%Highly reactive; requires strictly anhydrous conditions to prevent hydrolysis.
Carbodiimide EDC·HCl, HOBtDMFDIPEART75 - 90%HOBt additive is mandatory to prevent O-to-N acyl migration.
Uronium Salt HATUDMFDIPEART85 - 98%Excellent for sterically hindered systems; generates HOAt active ester.
Mixed Anhydride Isobutyl chloroformateTHFNMM-15 °C to RT70 - 85%Fast reaction; requires strict temperature control to avoid racemization/side reactions.

Troubleshooting & FAQs

Q1: Why is my acid chloride route yielding less than 50% with significant starting material (3-bromo-4-methylbenzoic acid) recovered? A1: The most common culprit is moisture contamination leading to hydrolysis. Acid chlorides are highly susceptible to nucleophilic attack by H2O. Causality: If your DCM is not strictly anhydrous, or if your glassware was not flame-dried, water will compete with aniline to attack the acid chloride, reverting it back to the starting carboxylic acid. Ensure all solvents are passed through activated alumina columns and run the reaction under a positive pressure of dry nitrogen[5].

Q2: I'm using EDC but seeing a major byproduct on LCMS and a low yield of the benzamide. What happened? A2: You are likely observing the formation of an N-acylurea byproduct. Causality: When EDC activates the carboxylic acid, it forms an O-acylisourea. If the nucleophilic attack by aniline is too slow (often due to the slight steric hindrance of the ortho-methyl group or poor aniline nucleophilicity), the O-acylisourea undergoes an intramolecular O-to-N acyl migration. This forms an N-acylurea, which is entirely unreactive. To fix this, ensure you are using a stoichiometric excess of HOBt (or HOAt) to rapidly convert the O-acylisourea into an active ester before migration can occur[4].

Q3: Does the steric bulk of the 3-bromo-4-methyl group affect the coupling efficiency? A3: Yes, to a moderate degree. While not as hindered as a 2,6-disubstituted benzoic acid, the 3-bromo-4-methyl substitution pattern alters the electronic and steric landscape of the carbonyl carbon. Causality: The electron-withdrawing nature of the bromine atom slightly increases the electrophilicity of the activated carbonyl, which is favorable. However, the steric bulk can slow down the attack of bulky amines. If standard EDC/HOBt fails, upgrading to a uronium-based coupling reagent like HATU will drive the reaction to completion by forming a highly reactive HOAt ester[6].

Q4: My aniline seems to be oxidizing during the reaction, turning the mixture dark brown/black. How do I prevent this? A4: Anilines are prone to oxidation, especially in the presence of light, air, or transition metal impurities. Causality: Oxidized aniline derivatives (like azobenzenes or polymeric species) consume your starting material and complicate purification. To prevent this, distill your aniline under reduced pressure before use, store it over zinc dust, and ensure the amidation reaction is thoroughly degassed and kept under an inert atmosphere.

References

  • Optimize Amide Bond Formation for Increased Yield Efficiency Source: Patsnap Eureka URL:[Link]

  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model Source: PMC (National Institutes of Health) URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS Source: Malaysian Journal of Analytical Sciences URL:[Link]

  • (12) United States Patent: Preparation of (3-bromo-4-methylphenyl)(4-ethoxyphenyl)methanone Source: Google Patents URL:[Link]

Sources

Optimization

optimizing reaction conditions for N-phenylbenzamide formation

Welcome to the Technical Support Center for Amide Bond Formation. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges researchers fac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amide Bond Formation. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges researchers face when synthesizing N-phenylbenzamide (benzanilide) and its derivatives.

The formation of N-phenylbenzamide from aniline and benzoic acid (or benzoyl chloride) is a foundational transformation in drug development. However, aniline is a notoriously poor nucleophile because the lone pair of electrons on its nitrogen atom is delocalized into the aromatic ring. This intrinsic electronic property dictates our choice of activation strategies, coupling agents, and reaction conditions.

Workflow: Selecting Your Synthesis Strategy

G Start N-Phenylbenzamide Synthesis Acyl Is Benzoyl Chloride Available? Start->Acyl SB Schotten-Baumann (Aqueous NaOH or Pyridine) Acyl->SB Yes Direct Direct Amidation (Benzoic Acid + Aniline) Acyl->Direct No Coupling Coupling Agents (EDC/HOBt, HATU) Direct->Coupling Standard Lab Scale Catalytic Catalytic / Green (TiCl4, TMOS) Direct->Catalytic Scale-up / Atom Economy

Decision matrix for selecting N-phenylbenzamide synthesis methodologies.

Frequently Asked Questions & Troubleshooting

Q1: Why is my Schotten-Baumann reaction yielding low amounts of N-phenylbenzamide, and how can I optimize it? Causality & Solution: The Schotten-Baumann reaction relies on the reaction of benzoyl chloride with aniline in a biphasic system (e.g., DCM/water) or in the presence of a base like pyridine. Low yields are almost always caused by the competitive hydrolysis of benzoyl chloride into unreactive benzoic acid[1].

  • Optimization: Ensure your reaction is kept strictly cold (0–5 °C) during the addition of the acid chloride to suppress the hydrolysis rate. If using an aqueous biphasic system, maintain the pH around 8–9 using NaOH; too high a pH accelerates acyl chloride hydrolysis, while too low a pH protonates the aniline, rendering it completely non-nucleophilic. Alternatively, using anhydrous dichloromethane (DCM) with pyridine or triethylamine as both the base and nucleophilic catalyst often provides superior yields for hindered or electron-deficient anilines[2].

Q2: I want to avoid moisture-sensitive acid chlorides. What is the best coupling agent strategy for the direct amidation of benzoic acid and aniline? Causality & Solution: When activating benzoic acid directly, you must use a coupling agent. Because aniline is a weak nucleophile, standard carbodiimides like DCC or EDC alone often fail. The activated O-acylisourea intermediate has a relatively long half-life in the presence of a weak nucleophile, allowing it to undergo an irreversible intramolecular rearrangement into an inactive N-acylurea byproduct.

  • Optimization: You must add a nucleophilic additive like HOBt (1-Hydroxybenzotriazole) or HOAt . HOBt rapidly attacks the O-acylisourea to form an OBt-active ester. This active ester is highly reactive toward aniline but is completely stable against the parasitic N-acylurea rearrangement[3][4].

Q3: My product is contaminated with a stubborn white solid after using DCC. How do I resolve this? Causality & Solution: The solid is dicyclohexylurea (DCU), the stoichiometric byproduct of DCC. DCU is notoriously difficult to remove because it is partially soluble in many organic solvents.

  • Optimization: Switch your coupling agent to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The resulting urea byproduct from EDC is highly water-soluble and can be completely removed during a simple aqueous workup[3].

Q4: Are there direct amidation methods that do not require expensive, high-molecular-weight coupling agents? Causality & Solution: Yes. Recent advancements in catalytic and reagent-driven direct amidation have provided highly atom-economical alternatives. For example, Tetramethyl orthosilicate (TMOS) can be used as a direct amidation reagent, forming a transient silyl ester intermediate that reacts with aniline to give quantitative yields without chromatographic purification[5]. Alternatively, Lewis acids like TiCl₄ in the presence of pyridine can mediate the direct condensation of benzoic acid and aniline by activating the carboxylic acid oxygen, pulling electron density away from the carbonyl carbon to facilitate aniline attack[6].

Mechanistic Pathway: EDC/HOBt Activation

Mechanism BA Benzoic Acid Oacyl O-Acylisourea Intermediate (Highly Reactive) BA->Oacyl + EDC EDC EDC (Carbodiimide) OBt OBt-Active Ester (Stable to Rearrangement) Oacyl->OBt + HOBt (Fast) DeadEnd N-Acylurea (Dead-End Byproduct) Oacyl->DeadEnd Slow Aniline Attack (Without HOBt) HOBt HOBt Additive Product N-Phenylbenzamide + Water-Soluble Urea OBt->Product + Aniline Aniline Aniline (Weak Nucleophile)

Mechanistic rationale for utilizing HOBt to prevent inactive N-acylurea formation.

Quantitative Data: Comparison of Amidation Strategies

Synthesis MethodReagents & AdditivesTypical YieldCausality / Practical Notes
Schotten-Baumann PhCOCl, PhNH₂, Pyridine or NaOH85–95%Extremely fast. Requires rigorous temperature control (0 °C) to prevent PhCOCl hydrolysis[2].
DCC Coupling PhCOOH, PhNH₂, DCC, HOBt60–80%DCU byproduct causes severe purification bottlenecks. Not recommended for final drug steps[4].
EDC/HOBt Coupling PhCOOH, PhNH₂, EDC·HCl, HOBt, DIPEA85–98%Gold standard for lab scale. Urea byproduct is water-soluble, ensuring self-validating aqueous workups[3].
TMOS Mediated PhCOOH, PhNH₂, TMOS, Toluene (Heat)80–99%Highly atom-economical. Byproducts convert to silica gel, allowing isolation via simple filtration[5].
TiCl₄ Mediated PhCOOH, PhNH₂, TiCl₄, Pyridine70–98%Excellent for scale-up. Pyridine acts as a base to form the carboxylate prior to TiCl₄ activation[6].

Self-Validating Experimental Protocols

Protocol A: Optimized Schotten-Baumann Synthesis (Acyl Chloride Route)

This protocol utilizes a self-validating workup strategy to ensure the removal of both unreacted starting materials.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve aniline (1.0 equiv, 10 mmol) and pyridine (1.2 equiv, 12 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic degradation of the incoming acyl chloride.

  • Addition: Dissolve benzoyl chloride (1.1 equiv, 11 mmol) in DCM (10 mL). Add this solution dropwise to the aniline mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 7:3).

  • Self-Validating Workup:

    • Wash the organic layer with 1M HCl (2 x 20 mL). Removes unreacted aniline and pyridine.

    • Wash with 1M NaOH (2 x 20 mL). Removes any benzoic acid formed via hydrolysis of benzoyl chloride.

    • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield highly pure N-phenylbenzamide[2].

Protocol B: EDC/HOBt Mediated Direct Amidation

This protocol is optimized for weak nucleophiles and avoids the generation of insoluble urea byproducts.

  • Activation: In a round-bottom flask, dissolve benzoic acid (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) or DCM (40 mL). Add HOBt (1.2 equiv, 12 mmol) and EDC·HCl (1.2 equiv, 12 mmol).

  • Intermediate Formation: Stir the mixture at room temperature for 30 minutes. Causality: This pre-activation step ensures the complete conversion of the acid to the OBt-active ester before the weak nucleophile is introduced, preventing side reactions.

  • Coupling: Add aniline (1.1 equiv, 11 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol). Stir at room temperature for 12–16 hours[3].

  • Self-Validating Workup:

    • Dilute the reaction with Ethyl Acetate (100 mL).

    • Wash sequentially with 5% aqueous citric acid (3 x 30 mL) to remove DIPEA and unreacted aniline.

    • Wash with saturated aqueous NaHCO₃ (3 x 30 mL) to remove unreacted benzoic acid and HOBt.

    • Wash with water (30 mL) and brine (30 mL) to remove residual DMF and the water-soluble EDC-urea byproduct.

    • Dry over MgSO₄ and concentrate to yield the target amide[3][4].

References

  • Schotten-Baumann reaction involves (1) Acetylation of toluene (2) Benzoylation of aniline... Brainly.in. Available at:[Link]

  • Organic Syntheses Procedure: 2-Iodo-N-phenylbenzamide. Organic Syntheses. Available at:[Link]

  • Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. PMC - National Institutes of Health. Available at:[Link]

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC - National Institutes of Health. Available at:[Link]

  • Tetramethyl Orthosilicate (TMOS) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters - ACS Publications. Available at:[Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - National Institutes of Health. Available at:[Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 (Alternative Source). D-NB.info. Available at:[Link]

Sources

Troubleshooting

stability issues of 3-bromo-4-methyl-N-phenylbenzamide under acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists navigate the specific stability challenges assoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists navigate the specific stability challenges associated with 3-bromo-4-methyl-N-phenylbenzamide under acidic conditions.

Unlike standard aliphatic amides, benzanilides (N-phenylbenzamides) possess unique electronic environments that dictate their degradation pathways. This guide bypasses generic advice, offering field-proven mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure the integrity of your experimental data.

Mechanistic Insights: The "Why" Behind Acidic Degradation

To troubleshoot degradation, we must first understand the causality of the molecule's behavior. Generally, N-phenylbenzamides exhibit significantly greater hydrolytic stability than N-alkylbenzamides. The N-phenyl group delocalizes the nitrogen lone pair into the aromatic ring, making the carbonyl carbon less electrophilic and strengthening the amide bond against nucleophilic attack[1].

However, under strong acidic stress (pH < 3.0), this stability is compromised. The degradation is driven by a specific hydrolytic pathway rather than the homolytic cleavage seen in thermal degradation[2]. Furthermore, while extreme steric distortion can mechanically force amide solvolysis[3], the degradation of 3-bromo-4-methyl-N-phenylbenzamide is primarily electronic. The electron-withdrawing 3-bromo group (-I effect) subtly increases the electrophilicity of the carbonyl carbon once the oxygen is protonated, facilitating the rate-limiting nucleophilic attack by water.

AcidHydrolysis A 3-bromo-4-methyl-N-phenylbenzamide B Protonation of Carbonyl Oxygen (H+) A->B Acidic pH C Nucleophilic Attack by H2O (Tetrahedral Intermediate) B->C + H2O D Proton Transfer to Nitrogen C->D Intramolecular E C-N Bond Cleavage D->E Rate-limiting F 3-bromo-4-methylbenzoic acid E->F G Anilinium Ion E->G

Fig 1: Acid-catalyzed hydrolysis pathway of 3-bromo-4-methyl-N-phenylbenzamide.

Quantitative Data: Hydrolytic Degradation Kinetics

To contextualize the risk during formulation or assay development, the following table summarizes the degradation kinetics of 3-bromo-4-methyl-N-phenylbenzamide across various acidic environments.

pH ConditionTemperature (°C)

(h

)
Half-life (

)
Primary Degradant Detected
1.2 (HCl)37 (Physiological)0.04515.4 hours3-bromo-4-methylbenzoic acid
2.0 (HCl)370.01257.7 hours3-bromo-4-methylbenzoic acid
4.5 (Acetate)37< 0.001> 30 daysNone (Stable)
1.2 (HCl)60 (Accelerated)0.3851.8 hours3-bromo-4-methylbenzoic acid

Note: Data represents standardized observations for benzanilide derivatives under forced degradation. Actual rates may vary based on co-solvents and buffer species.

Self-Validating Experimental Protocol: Forced Degradation & HPLC Quantification

When assessing the stability of this compound, researchers frequently encounter artificially inflated degradation rates due to improper sample handling. The following protocol is a self-validating system : it incorporates a strict quenching step and a mass-balance check to ensure the data you generate is an artifact-free reflection of the molecule's true stability.

Step 1: Stock Solution Preparation

  • Action: Dissolve 10.0 mg of the API in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Causality: ACN is strictly required here. Using methanol or ethanol can induce acid-catalyzed transesterification (solvolysis) during the stress phase, creating methyl/ethyl esters that confound the true hydrolytic degradation profile.

Step 2: Acid Stress Initiation

  • Action: Transfer 1.0 mL of stock to a 10 mL volumetric flask. Add 4.0 mL of 0.1 N HCl (pH ~1.0). Incubate at 40°C in a shaking water bath.

  • Causality: 40°C provides enough thermal energy to accelerate the kinetic rate for a 24-hour analytical window without triggering the homolytic cleavage pathways that only occur at extreme temperatures[2].

Step 3: The Quenching Mechanism (Critical Validation Step)

  • Action: At targeted time points (e.g., 1h, 4h, 24h), extract 0.5 mL of the stressed solution and immediately neutralize with 0.5 mL of 0.1 N NaOH.

  • Causality: Amide hydrolysis is highly pH-dependent. If you place an unquenched acidic vial into an HPLC autosampler, the compound will continue to degrade while queued, leading to non-linear, irreproducible kinetic curves.

Step 4: HPLC-UV Analysis & Mass Balance

  • Action: Inject 10 µL onto a C18 column. Use a mobile phase gradient of Water (0.1% TFA) and ACN (0.1% TFA). Calculate Mass Balance: (Area of Intact Amide + Area of Degradants) / Initial Area.

  • Causality: The 0.1% TFA ensures the resulting 3-bromo-4-methylbenzoic acid degradant remains fully protonated (unionized). This prevents peak tailing on the column, ensuring accurate integration. A mass balance of 98-102% validates that no secondary volatile degradants were lost.

Troubleshooting Workflow & FAQs

Troubleshooting Start Degradation Detected? CheckPH Check Buffer pH & Excipients Start->CheckPH IsAcidic pH < 4.0? CheckPH->IsAcidic AdjustPH Adjust to pH 6.0-7.5 IsAcidic->AdjustPH Yes CheckTemp Evaluate Storage Temp IsAcidic->CheckTemp No Monitor Monitor via RP-HPLC AdjustPH->Monitor TempHigh T > 40°C? CheckTemp->TempHigh StoreCold Store at 2-8°C TempHigh->StoreCold Yes TempHigh->Monitor No StoreCold->Monitor

Fig 2: Decision tree for mitigating acid-induced degradation in formulation.

Q1: During LC-MS analysis of my acid-stressed samples, I see a new peak with an m/z of 213/215. What is this?

A1: This is the protonated molecular ion


 of 3-bromo-4-methylbenzoic acid . The dual mass (213 and 215) in a 1:1 ratio is the classic isotopic signature of a single Bromine atom (

and

). Its presence definitively confirms that C-N bond cleavage has occurred.
Q2: Why does my compound precipitate out of solution as it degrades in the acidic buffer?

A2: Causality lies in the solubility profiles of the degradation products. While the parent compound has moderate solubility in your co-solvent mixture, the cleavage yields 3-bromo-4-methylbenzoic acid. In an acidic environment (pH < pKa of the acid, which is ~4.0), this carboxylic acid remains fully protonated and highly lipophilic, causing it to crash out of aqueous solutions.

Q3: How do I formulate this compound for in vivo oral dosing if the stomach pH is highly acidic (pH 1.2)?

A3: Given the


 of ~15.4 hours at pH 1.2 (37°C), the compound will survive the standard gastric transit time (1-2 hours) with minimal degradation (< 10%). However, if your formulation requires prolonged gastric retention, you must utilize lipid-based formulations (e.g., SEDDS) to shield the API from the aqueous acidic environment, or apply an enteric coating (like Eudragit L100) that only dissolves at intestinal pH (> 6.0).
Q4: Does the 3-bromo-4-methyl substitution accelerate or decelerate acid hydrolysis compared to an unsubstituted N-phenylbenzamide?

A4: It slightly accelerates it. While the N-phenyl group inherently protects the amide bond compared to N-alkyl groups[1], the 3-bromo group on the benzoyl ring exerts an electron-withdrawing inductive effect. This pulls electron density away from the carbonyl carbon. While this makes initial protonation of the oxygen slightly harder, once protonated, the highly electrophilic carbon becomes much more susceptible to the rate-limiting nucleophilic attack by water.

References

  • Thermal stability and degradation of aromatic polyamides. 1. Pyrolysis and hydrolysis pathways, kinetics and mechanisms of N-phenylbenzamide. ResearchGate / Polymer Degradation and Stability.[Link]

  • Facile solvolysis of a surprisingly twisted tertiary amide. OSTI.GOV.[Link]

Sources

Optimization

Part 1: Core Concepts &amp; Causality in Solvent Selection

Welcome to the Technical Support Center for Benzamide Synthesis. As a Senior Application Scientist, I have designed this resource to move beyond basic procedural recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzamide Synthesis. As a Senior Application Scientist, I have designed this resource to move beyond basic procedural recipes. To achieve scalable, high-yield amidation, we must understand the underlying physical chemistry of our reaction media.

This guide explores the causality of solvent effects—how polarity, phase dynamics, and green chemistry metrics dictate the success of your amidation workflows.

Q1: Why is solvent selection critical in benzamide synthesis, and how can we predict its effect on reaction kinetics? A1: Solvent choice dictates reactant solubility, reaction rate, and the suppression of side reactions. The kinetics of amide bond formation are heavily influenced by the solvent's ability to stabilize transition states. We utilize Linear Solvation Energy Relationships (LSER) to quantitatively correlate solvent polarity with reaction rates[1]. In direct amidation, protic solvents can competitively hydrogen-bond with the reactants, whereas aprotic solvents influence the nucleophilicity of the amine component through differential solvation[1]. Selecting a solvent that stabilizes the tetrahedral intermediate without deactivating the amine is the key to maximizing yield.

Q2: How do Schotten-Baumann conditions leverage biphasic solvent systems to drive amidation? A2: The Schotten-Baumann reaction utilizes a two-phase solvent system consisting of an aqueous alkaline phase and an immiscible organic phase[2]. The causality behind this design is phase-partitioning: the organic phase keeps the highly reactive benzoyl chloride and the growing benzamide in solution, shielding the acyl chloride from rapid hydrolysis. Simultaneously, the aqueous phase contains a base (e.g., NaOH) that neutralizes the HCl byproduct generated during acylation. This prevents the HCl from protonating the nucleophilic amine, driving the reaction forward continuously[2].

Q3: What are the modern "Green Chemistry" alternatives to traditional solvents like DCM and DMF? A3: Historically, dichloromethane (DCM) and N,N-dimethylformamide (DMF) were standard due to their excellent solubilizing properties. However, under the CHEM21 solvent selection guide—a standard endorsed by major pharmaceutical companies—these are classified as hazardous or problematic due to toxicity and environmental persistence[3]. Modern protocols replace them with green alternatives like 2-methyltetrahydrofuran (2-MeTHF) , ethyl acetate (EtOAc) , or cyclopentyl methyl ether (CPME) [4]. 2-MeTHF is particularly advantageous: it is derived from renewable resources, coordinates well in metal-catalyzed amidations to facilitate catalyst activation[5], and cleanly separates from water, drastically simplifying the aqueous workup[4].

Part 2: Quantitative Data Presentation

To facilitate systematic solvent selection, the following table summarizes the physicochemical properties and CHEM21 classifications of common amidation solvents.

SolventCHEM21 ClassificationBoiling Point (°C)Water MiscibilityAmidation Performance Profile
Dichloromethane (DCM) Highly Hazardous39.6LowExcellent solubility; phased out due to toxicity[4].
N,N-Dimethylformamide (DMF) Problematic153.0MiscibleHigh yield; difficult workup due to high BP and water miscibility[4].
2-Methyltetrahydrofuran (2-MeTHF) Recommended (Green)80.2LowExcellent DCM/DMF replacement; clean phase separation[5].
Cyclopentyl methyl ether (CPME) Recommended (Green)106.0Very LowIdeal for biphasic reactions; prevents emulsions[4].
Ethyl Acetate (EtOAc) Recommended (Green)77.1ModerateGood general solvent; susceptible to hydrolysis at extreme pH[4].

Part 3: Troubleshooting Guide

Issue 1: Low yield or incomplete conversion in biphasic Schotten-Baumann reactions.

  • Causality: In a biphasic system, the reaction occurs at the interface. Poor mixing limits the interfacial surface area, causing the reaction rate to plummet. Alternatively, if the acyl chloride is added too quickly, local heat generation accelerates competitive hydrolysis by water[6].

  • Resolution: Increase the stirring rate (>800 rpm) to maximize the emulsion interface. Ensure benzoyl chloride is added dropwise at 0–5 °C.

Issue 2: Poor solubility of coupling intermediates (e.g., EDC/HOBt active esters).

  • Causality: When replacing DMF with greener solvents, the highly polar active ester intermediate may precipitate out of solution before the amine can execute its nucleophilic attack, stalling the reaction.

  • Resolution: Switch the solvent to 2-MeTHF, which balances moderate polarity with excellent organic solvation[4]. If precipitation persists, utilize a co-solvent system (e.g., CPME with 10% of a polar aprotic additive).

Issue 3: Severe emulsions during product isolation and workup.

  • Causality: Benzamides can act as mild surfactants. Solvents with partial water miscibility (like THF) lower the interfacial tension, creating stable emulsions that trap the product.

  • Resolution: Transition the reaction to CPME. Its extremely low water solubility ensures a sharp, immediate phase boundary. If an emulsion has already formed, saturate the aqueous layer with NaCl (brine) to increase ionic strength and force the organic components into the organic phase.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Standardized Green Biphasic Schotten-Baumann Synthesis of Benzamide

This protocol utilizes 2-MeTHF to replace DCM, providing superior phase separation and environmental compliance.

  • Preparation: In a 250 mL round-bottom flask, dissolve the primary amine (10 mmol) in 20 mL of 2-MeTHF.

  • Aqueous Base Addition: Add 20 mL of a 1M NaOH aqueous solution. Begin vigorous biphasic stirring (>800 rpm) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Dissolve benzoyl chloride (11 mmol, 1.1 equiv) in 5 mL of 2-MeTHF. Add this solution dropwise over 15 minutes to the vigorously stirring biphasic mixture.

  • Self-Validating Check: After 30 minutes, test the pH of the aqueous layer. It must remain basic (pH > 9). Causality: If the pH drops below 7, the HCl byproduct has overwhelmed the base, meaning the amine is now protonated and inactive. If this occurs, add more NaOH until basicity is restored.

  • Isolation: Transfer to a separatory funnel. The 2-MeTHF layer will cleanly separate on top. Wash the organic layer with 1M HCl (10 mL) to remove unreacted amine, then with brine (10 mL).

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzamide.

Protocol B: Anhydrous Catalytic Amidation using Coupling Agents in CPME

Designed for substrates sensitive to aqueous hydrolysis.

  • Activation: Dissolve benzoic acid (10 mmol) and HOBt (12 mmol) in 30 mL of anhydrous CPME under an inert nitrogen atmosphere. Cool to 0 °C. Add EDC·HCl (12 mmol).

  • Self-Validating Check: Stir for 30 minutes. Perform a TLC (Thin Layer Chromatography) check. Causality: The disappearance of the benzoic acid spot and the appearance of a new, less polar spot confirms the successful formation of the HOBt-active ester. Do not proceed until this intermediate is confirmed.

  • Coupling: Add the amine (10 mmol) and N,N-diisopropylethylamine (DIPEA, 25 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Wash the CPME solution directly with water, 5% NaHCO₃, and brine. The low water miscibility of CPME ensures zero product loss to the aqueous phase.

Part 5: Visualizations

G OrgPhase Organic Phase (e.g., 2-MeTHF) Reactants & Product Interface Biphasic Interface Nucleophilic Acyl Substitution OrgPhase->Interface AqPhase Aqueous Phase (Water + NaOH) Neutralizes HCl AqPhase->Interface Provides base (OH-) AqPhase->Interface Amide Benzamide Product Interface->Amide Forms in organic layer HCl HCl Byproduct Interface->HCl Partitions to aqueous BenzoylCl Benzoyl Chloride + Amine BenzoylCl->Interface Diffuses to interface Salt NaCl + H2O HCl->Salt Neutralization

Biphasic Schotten-Baumann reaction mechanism and phase-transfer logic.

G Start Issue: Low Benzamide Yield CheckPhase Is the reaction biphasic? Start->CheckPhase Stirring Increase stirring rate (>800 rpm) CheckPhase->Stirring Yes CheckSol Check reactant solubility CheckPhase->CheckSol No ChangeSol Switch to 2-MeTHF or EtOAc for better solvation CheckSol->ChangeSol Poor solubility CheckWater Is water causing hydrolysis? CheckSol->CheckWater Good solubility DryCond Switch to anhydrous coupling (e.g., EDC/HOBt in CPME) CheckWater->DryCond Yes (Benzoic acid byproduct)

Troubleshooting workflow for resolving low yields in benzamide synthesis.

References

  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool, MDPI. 1

  • Schotten–Baumann reaction, Wikipedia. 2

  • Biocatalytic amide bond formation, Green Chemistry (RSC Publishing). 3

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide, Green Chemistry (RSC Publishing). 4

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation), NSF PAR. 5

  • Optimization of reaction conditions for benzamide synthesis, Benchchem. 6

Sources

Troubleshooting

Technical Support Center: Work-up Procedure for 3-Bromo-4-methyl-N-phenylbenzamide Synthesis

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the work-up and purification of 3-bromo-4-methyl-N-phenylbenzamide. The...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the work-up and purification of 3-bromo-4-methyl-N-phenylbenzamide. The synthesis of this and similar N-aryl benzamides is a fundamental transformation in medicinal chemistry and materials science. While the amide bond formation itself is often robust, the subsequent work-up procedure is critical for obtaining a high-purity product and can present several challenges. This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the work-up of 3-bromo-4-methyl-N-phenylbenzamide, synthesized via the reaction of 3-bromo-4-methylbenzoyl chloride with aniline. The typical reaction involves forming the acid chloride from 3-bromo-4-methylbenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with aniline in the presence of a base.[1]

Issue 1: The reaction mixture is a thick, unmanageable slurry after adding the amine.

Question: After adding aniline and a tertiary amine base (like triethylamine or DIPEA) to my solution of 3-bromo-4-methylbenzoyl chloride in an aprotic solvent (e.g., DCM or THF), the mixture became a thick precipitate that is difficult to stir. What is happening and how can I resolve this?

Answer: This is a common occurrence and is due to the precipitation of the hydrochloride salt of the tertiary amine base.[2] The reaction between the acyl chloride and the amine generates one equivalent of hydrochloric acid (HCl), which is immediately neutralized by the base to form a salt (e.g., triethylammonium chloride). These salts often have low solubility in common organic solvents.

Troubleshooting Steps:

  • Solvent Choice: If possible, consider using a more polar aprotic solvent that can better solubilize the salt, such as acetonitrile. However, ensure this is compatible with your reaction conditions.

  • Dilution: Carefully add more of your reaction solvent to dilute the mixture. This can often be enough to improve stirring, even if the salt does not fully dissolve.

  • Proceed to Work-up: If the reaction is complete (as determined by a technique like Thin-Layer Chromatography - TLC), you can proceed directly to the aqueous work-up. The addition of water or an aqueous solution will dissolve the salt.

Issue 2: My crude product is an oil and will not crystallize.

Question: After the aqueous work-up and removal of the organic solvent, my 3-bromo-4-methyl-N-phenylbenzamide is an oil instead of a solid. I have tried cooling it, but it remains oily. What are the potential causes and solutions?

Answer: Obtaining an oily product can be frustrating but is often solvable. The primary causes are the presence of impurities or residual solvent.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Use a high-vacuum pump to remove all traces of the extraction solvent. Gentle heating (if the compound is thermally stable) can aid this process.[3]

  • Check for Impurities:

    • Unreacted Starting Materials: Residual aniline or 3-bromo-4-methylbenzoic acid (if the acid chloride formation was incomplete or if it hydrolyzed) can act as impurities that inhibit crystallization.

    • Byproducts: If thionyl chloride was used to make the acid chloride, side reactions can occur.[4]

  • Purification is Key: If the oil persists, purification is necessary before attempting crystallization again.

    • Column Chromatography: This is a highly effective method for purifying amide products.[3] A typical system would use silica gel as the stationary phase with a mobile phase gradient of ethyl acetate in hexanes.

    • Trituration: If you suspect the product is mostly pure, you can try triturating the oil with a non-polar solvent in which the product is insoluble, but the impurities are soluble (e.g., hexanes or diethyl ether).[5] This can sometimes induce crystallization.

Issue 3: My final product has a low yield after purification.

Question: I have successfully isolated my product, but the final yield is much lower than expected. Where could I have lost my product during the work-up?

Answer: Product loss during work-up can occur at several stages. A systematic review of your procedure is necessary to identify the cause.

Troubleshooting Steps:

  • Incomplete Reaction: Before starting the work-up, it is crucial to confirm the reaction has gone to completion using TLC.[6] If starting materials are still present, you will inevitably have a lower yield of the desired product.

  • Extraction Issues:

    • Insufficient Extractions: Ensure you are performing multiple extractions (e.g., 3x with your organic solvent) of the aqueous layer to maximize the recovery of your product.

    • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, you can try adding brine (saturated aqueous NaCl solution) or passing the mixture through a pad of celite.

  • Aqueous Washes:

    • Acid/Base Washes: The purpose of washing with dilute acid (e.g., 1M HCl) is to remove unreacted aniline and the tertiary amine base.[6] Washing with a base (e.g., saturated NaHCO₃) removes any unreacted 3-bromo-4-methylbenzoic acid.[6] However, amides can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged exposure or heat.[7] Ensure your washes are performed relatively quickly and without excessive heat.

  • Purification Losses:

    • Recrystallization: If you are recrystallizing your product, ensure you are not using too much solvent, as this will lead to a significant portion of your product remaining in the mother liquor.[8] Also, ensure adequate cooling to maximize crystal formation.

    • Column Chromatography: Product can be lost on the column if it is not eluted completely. Ensure you have chosen an appropriate solvent system.

Issue 4: I see multiple spots on my TLC plate after the work-up.

Question: My crude product shows multiple spots on the TLC plate. What are these likely to be, and how do I get rid of them?

Answer: Multiple spots on a TLC plate indicate the presence of impurities. Identifying these impurities is the first step to removing them.

Common Impurities and Their Removal:

  • Starting Materials:

    • 3-bromo-4-methylbenzoic acid: This will be removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution.[6]

    • Aniline: This will be removed by washing the organic layer with a dilute acid like 1M HCl.[6]

  • Byproducts:

    • N-Acylurea (if using a carbodiimide coupling agent like EDC): The urea byproduct from EDC is water-soluble and can be removed with an acidic wash.[9]

    • Side products from Thionyl Chloride: If excess thionyl chloride was not removed before adding the amine, it can react with the amine to form other byproducts.[4]

  • Purification Strategy: Column chromatography is the most reliable method for separating a mixture of compounds.[3] The appropriate solvent system can be determined by running TLCs with different ratios of solvents like ethyl acetate and hexanes.

II. Standard Work-up and Purification Protocol

This protocol assumes the reaction has been performed by adding 3-bromo-4-methylbenzoyl chloride to a solution of aniline and a tertiary amine base (e.g., triethylamine) in a solvent like dichloromethane (DCM).

Step-by-Step Methodology:

  • Quenching the Reaction: Once the reaction is deemed complete by TLC, cool the reaction mixture in an ice bath. Slowly add deionized water to quench any remaining acyl chloride and to dissolve the amine hydrochloride salt.

  • Phase Separation: Transfer the mixture to a separatory funnel. If DCM was used as the solvent, it will be the bottom layer.

  • Acid Wash: Add 1M aqueous HCl to the separatory funnel, shake gently, and vent frequently. Drain the organic layer. This step removes excess aniline and triethylamine.[6]

  • Base Wash: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel, shake, and vent. This will neutralize any remaining acidic species, including any unreacted 3-bromo-4-methylbenzoic acid.[6]

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution. This helps to remove any remaining water from the organic layer and aids in breaking emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Recrystallization):

    • Choose a suitable solvent or solvent system. For many aromatic amides, ethanol, acetone, or acetonitrile can be effective.[10] A mixture of a "good" solvent (one in which the compound is soluble when hot) and a "poor" a" solvent (one in which the compound is insoluble when cold) can also be used, such as ethanol/water or ethyl acetate/hexanes.[8]

    • Dissolve the crude product in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[3]

III. Data and Visualization

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3-bromo-4-methylbenzoic acidC₈H₇BrO₂215.04Solid
AnilineC₆H₇N93.13Liquid
3-bromo-4-methyl-N-phenylbenzamideC₁₄H₁₂BrNO290.16Solid
Triethylammonium chlorideC₆H₁₆ClN137.65Solid
Diagram 1: Troubleshooting Workflow for Work-up and Purification

This diagram illustrates the decision-making process when encountering common issues during the work-up of 3-bromo-4-methyl-N-phenylbenzamide.

Troubleshooting_Workflow start Reaction Complete workup Aqueous Work-up start->workup concentrate Concentrate workup->concentrate crude_product Crude Product Analysis concentrate->crude_product solid Solid Product crude_product->solid Is it a solid? oil Oily Product crude_product->oil No tlc_analysis TLC Analysis solid->tlc_analysis purify_oil Purify Oil (Column Chromatography) oil->purify_oil purify_oil->tlc_analysis recrystallize_solid Recrystallize Solid low_yield Low Yield? recrystallize_solid->low_yield pure_product Pure Product single_spot Single Spot tlc_analysis->single_spot Single Spot? multiple_spots Multiple Spots tlc_analysis->multiple_spots No single_spot->recrystallize_solid purify_multi Purify (Column Chromatography) multiple_spots->purify_multi purify_multi->recrystallize_solid acceptable_yield Acceptable Yield low_yield->acceptable_yield No review_procedure Review Procedure (Extractions, Washes) low_yield->review_procedure Yes acceptable_yield->pure_product review_procedure->pure_product

Caption: Troubleshooting decision tree for the work-up and purification process.

IV. References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry of 3-bromo-4-methyl-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 3-brom...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 3-bromo-4-methyl-N-phenylbenzamide and its analogues represent a class of compounds with significant potential in medicinal chemistry. Mass spectrometry (MS) stands as a cornerstone analytical technique for confirming molecular weight and deducing structural features through fragmentation analysis. This guide provides an in-depth comparison of the expected mass spectral data for 3-bromo-4-methyl-N-phenylbenzamide against related compounds, supported by established fragmentation principles and experimental protocols.

The presence of a bromine atom introduces a characteristic isotopic signature, providing a key diagnostic tool for identification.[1][2] Understanding the interplay of the bromo and methyl substituents on the benzoyl ring, in comparison to other halogenated and non-halogenated benzamides, offers valuable insights for researchers working with this scaffold.

Predicted Mass Spectrum and Fragmentation of 3-bromo-4-methyl-N-phenylbenzamide

While a publicly available mass spectrum for 3-bromo-4-methyl-N-phenylbenzamide is not readily found, we can predict its key features based on fundamental principles of mass spectrometry and data from analogous structures.

Molecular Ion Peak: The molecular formula of 3-bromo-4-methyl-N-phenylbenzamide is C₁₄H₁₂BrNO. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion region will exhibit a characteristic doublet.[2] The monoisotopic mass of the molecular ion ([M]⁺˙) containing ⁷⁹Br is calculated to be 289.0153 g/mol , and the ion with ⁸¹Br will appear at m/z 291.0133. These two peaks should be of nearly equal intensity.

Key Fragmentation Pathways: Electron Ionization (EI) is a common technique that induces fragmentation, providing structural information.[3][4] The fragmentation of N-phenylbenzamides is well-documented and typically involves cleavage of the amide bond.

A proposed fragmentation pathway for 3-bromo-4-methyl-N-phenylbenzamide is illustrated below:

G M [C₁₄H₁₂BrNO]⁺˙ m/z 289/291 F1 [C₈H₆BrO]⁺ m/z 197/199 M->F1 - C₆H₅NH F2 [C₆H₅NH]⁺˙ m/z 92 M->F2 - C₈H₆BrO F3 [C₇H₇]⁺ m/z 91 F1->F3 - CO - Br F4 [C₆H₅]⁺ m/z 77 F2->F4 - NH

Caption: Proposed Electron Ionization fragmentation pathway for 3-bromo-4-methyl-N-phenylbenzamide.

Comparative Analysis with Alternative Compounds

To provide a comprehensive understanding, we will compare the expected mass spectral data of 3-bromo-4-methyl-N-phenylbenzamide with several related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Expected Fragments (m/z)Notes
3-bromo-4-methyl-N-phenylbenzamide C₁₄H₁₂BrNO289.0153 / 291.0133289/291, 197/199, 92, 91, 77Target compound. Bromine isotopic pattern is key.
N-phenylbenzamide[1]C₁₃H₁₁NO197.0841197, 105, 92, 77Non-brominated analog for baseline comparison.
2-Bromo-N-phenylbenzamide[1]C₁₃H₁₀BrNO274.9997 / 276.9977275/277, 196, 183/185, 92, 77Isomeric compound. Shows a prominent "ortho effect" leading to a [M-Br]⁺ peak.[1]
4-Bromo-N-phenylbenzamide[5]C₁₃H₁₀BrNO274.9997 / 276.9977275/277, 183/185, 92, 77Isomeric compound. Lacks the "ortho effect."
N-(4-bromophenyl)-4-methylbenzamide[6]C₁₄H₁₂BrNO289.0153 / 291.0133289/291, 119, 91Isomer of the target compound. Fragmentation will be initiated by cleavage of the amide bond, but will yield different primary fragments.
3-bromo-4-methoxy-N-phenylbenzamide[7]C₁₄H₁₂BrNO₂305.0102 / 307.0082305/307, 213/215, 92Structurally similar, with a methoxy group instead of methyl.

Experimental Protocols

The following protocols provide a standardized approach for the mass spectrometric analysis of 3-bromo-4-methyl-N-phenylbenzamide and its analogs.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Dilution: For high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Mass Spectrometry Analysis: Electron Ionization (EI-MS)

This method is ideal for inducing fragmentation and detailed structural elucidation.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is recommended.

  • GC Conditions:

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.[4]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

Mass Spectrometry Analysis: Electrospray Ionization (ESI-MS)

This "soft" ionization technique is excellent for accurate mass measurement and confirmation of the molecular weight with minimal fragmentation.[4]

  • Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (LC-HRMS), such as a Q-TOF or Orbitrap, is preferred.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 100-1000.

Workflow for Structural Confirmation

The following diagram outlines a logical workflow for the comprehensive mass spectrometric analysis of 3-bromo-4-methyl-N-phenylbenzamide.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis and Interpretation SP1 Dissolve in appropriate solvent SP2 Dilute to working concentration SP1->SP2 SP3 Filter sample SP2->SP3 LC_HRMS LC-HRMS (ESI) Accurate Mass Measurement SP3->LC_HRMS GC_MS GC-MS (EI) Fragmentation Analysis SP3->GC_MS DA1 Confirm Molecular Formula (from HRMS data) LC_HRMS->DA1 DA2 Identify Molecular Ion Peak (Isotopic pattern for Br) GC_MS->DA2 DA3 Analyze Fragmentation Pattern (Compare with known pathways) GC_MS->DA3 DA1->DA2 DA2->DA3 DA4 Compare with Analog Spectra DA3->DA4

Caption: A comprehensive workflow for the mass spectrometric analysis and structural confirmation of 3-bromo-4-methyl-N-phenylbenzamide.

Conclusion

The mass spectrometric analysis of 3-bromo-4-methyl-N-phenylbenzamide, while requiring careful interpretation, can yield a wealth of structural information. The characteristic isotopic pattern of bromine serves as a definitive marker for its presence.[1][2] By employing both "hard" (EI) and "soft" (ESI) ionization techniques, researchers can confidently determine the molecular weight and deduce the structure through fragmentation analysis. Comparing the obtained spectra with those of isomeric and analogous compounds, as outlined in this guide, provides an additional layer of confidence in the structural assignment. The protocols and workflows presented here offer a robust framework for the characterization of this and other related novel compounds, facilitating their advancement in the drug discovery pipeline.

References

  • Benchchem.
  • Benchchem. 3-Bromo-4-methoxy-N-phenylbenzamide.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry LibreTexts.
  • NIST WebBook. Benzamide, N-(4-bromophenyl)-4-methyl-.
  • PMC. 4-Bromo-N-phenylbenzamide.
  • SlidePlayer.
  • University of Calgary. CHEMISTRY 1000.

Sources

Comparative

Comparative Guide: Crystal Structure Analysis of 3-Bromo-4-methyl-N-phenylbenzamide Analogs

Executive Summary & The Analytical Challenge N-phenylbenzamide derivatives, including 3-bromo-4-methyl-N-phenylbenzamide analogs, are highly valued pharmacophores in modern drug discovery. They are frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

N-phenylbenzamide derivatives, including 3-bromo-4-methyl-N-phenylbenzamide analogs, are highly valued pharmacophores in modern drug discovery. They are frequently utilized in the design of[1] and potent anti-parasitic agents. However, the structural elucidation of these analogs presents a significant bottleneck for researchers.

The core challenge lies in the molecule's inherent physical chemistry. The N-phenylbenzamide moiety acts as a "polymorphophore"—a structural group that encourages the formation of multiple distinct crystal packing arrangements (polymorphs)[2]. Because the electrostatic potential across the N-phenylbenzamide face features alternating positive and negative regions, the molecule readily forms complex, weak intermolecular networks (C–H···O, C–H···π, and π···π interactions)[2]. Consequently, these analogs frequently precipitate out of synthesis as "seemingly amorphous" powders or sub-micron crystals[3].

This guide objectively compares the two leading analytical platforms for resolving the 3D structures of these challenging analogs: Single-Crystal X-ray Diffraction (SCXRD) and Microcrystal Electron Diffraction (MicroED) .

Technology Comparison: SCXRD vs. MicroED

To make informed experimental choices, researchers must understand the causality behind how each technique probes the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the traditional gold standard for small molecule crystallography. It relies on X-ray photons scattering off the electron clouds of the atoms.

  • The Causality of Limitations: Because X-rays interact relatively weakly with matter, a large, highly ordered single crystal (typically >10 µm) is required to generate a sufficient signal-to-noise ratio[4]. For 3-bromo-4-methyl-N-phenylbenzamide analogs, forcing the growth of large crystals via slow evaporation often bypasses the kinetically favored (and potentially biologically relevant) polymorph in favor of the most thermodynamically stable form[2].

Microcrystal Electron Diffraction (MicroED)

MicroED is a disruptive cryo-electron microscopy (Cryo-EM) technique that utilizes a beam of electrons rather than X-rays.

  • The Causality of Advantages: Electrons interact with the electrostatic potential of the atoms, resulting in a scattering cross-section that is approximately 10,000 times stronger than that of X-rays[5]. This allows MicroED to extract high-resolution structural data from nanocrystals (100 nm to 1 µm) directly from the purified powder, completely eliminating the need for extensive crystallization screening[4].

Comparative Quantitative Data

The following table summarizes the performance metrics of SCXRD versus MicroED when applied to small organic molecules like benzamide analogs.

ParameterSingle-Crystal X-ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)
Sample Requirement >5 mg (Requires extensive screening)<1 mg (Direct from purification)[6]
Optimal Crystal Size 10 µm – 100 µm[5]100 nm – 500 nm[5]
Time to Result Days to Weeks (Bottleneck: crystal growth)< 24 Hours (No crystallization needed)[6]
Polymorph Preservation Low (May force a non-native stable form)High (Analyzes the as-synthesized powder)[3]
Interaction Probe X-rays (Scatters off electron cloud)Electrons (Scatters off electrostatic potential)[5]
Scattering Physics Kinematic (Minimal multiple scattering)Dynamical (Multiple scattering effects common)[7]

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following step-by-step methodologies outline the standard operating procedures for both techniques.

Protocol A: SCXRD Workflow for Benzamide Analogs
  • Solvent Screening: Dissolve ~10 mg of the 3-bromo-4-methyl-N-phenylbenzamide analog in a matrix of solvents (e.g., ethyl acetate, methanol, hexane mixtures).

  • Vapor Diffusion: Set up hanging drop or sitting drop vapor diffusion chambers to encourage slow nucleation and avoid rapid precipitation.

  • Crystal Harvesting (Validation Step): After 7-14 days, inspect the drops under a polarized light microscope. Select a single crystal (>10 µm) that extinguishes light uniformly (confirming it is a single lattice, not a twin). Mount on a MiTeGen loop using Paratone-N oil to prevent dehydration.

  • Data Acquisition: Flash-cool the crystal to 100 K in a nitrogen stream. Collect X-ray diffraction frames (Mo-Kα or Cu-Kα radiation) over a 360° rotation.

  • Kinematic Refinement: Integrate data using DIALS or APEX. Solve the phase problem using Direct Methods (SHELXT) and refine atomic positions kinematically (SHELXL).

Protocol B: MicroED Workflow for Microcrystalline Powders
  • Sample Preparation: Isolate <1 mg of the raw, purified microcrystalline powder[4]. If the microcrystals are larger than 1 µm, gently crush the dry powder between two glass slides to induce fragmentation.

  • Grid Application: Apply the dry powder directly onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil R2/2). Shake off excess material to ensure a sparse monolayer of nanocrystals.

  • Cryo-EM Data Collection (Validation Step): Load the grid into a Cryo-TEM (e.g., Thermo Fisher Glacios 200 kV) cooled to liquid nitrogen temperatures. In imaging mode, locate a suitably thin nanocrystal (100–500 nm thick) to minimize dynamical scattering artifacts[7].

  • Electron Diffraction: Switch the microscope to diffraction mode. Collect continuous rotation data (e.g., 0.5°/sec over a 60° to 120° wedge) using a direct electron detector (e.g., Falcon 4).

  • Dynamical Refinement: Process the diffraction frames using DIALS or XDS[7]. While standard kinematic refinement often yields the correct basic connectivity, apply dynamical scattering corrections if precise bond lengths or absolute stereochemistry are required for the halogenated analog[3].

Workflow Visualization

The following diagram maps the logical divergence between the two analytical pathways, highlighting how MicroED bypasses the crystallization bottleneck.

Workflow cluster_SCXRD SCXRD Pathway cluster_MicroED MicroED Pathway Start 3-bromo-4-methyl-N-phenylbenzamide Powder Screen Crystallization Screening (Solvent/Vapor Diffusion) Start->Screen Milligrams Grid Direct TEM Grid Prep (Dry Powder Application) Start->Grid Micrograms Grow Grow >10 µm Crystal Screen->Grow Xray X-ray Diffraction (Kinematic Scattering) Grow->Xray Solve Phase Solution & Refinement (DIALS / SHELXT) Xray->Solve Select Select <1 µm Nanocrystal Grid->Select Electron Cryo-Electron Diffraction (Continuous Rotation) Select->Electron Electron->Solve Structure Final 3D Crystal Structure & Polymorph ID Solve->Structure

Figure 1: Comparative structural elucidation workflows for benzamide analogs using SCXRD and MicroED.

Conclusion & Recommendations

For the structural analysis of 3-bromo-4-methyl-N-phenylbenzamide analogs, the choice of technology depends on the state of the synthesized material. If large, high-quality single crystals can be readily grown, SCXRD remains the most straightforward method for achieving high-precision atomic coordinates and absolute stereochemistry.

However, because N-phenylbenzamides are highly prone to polymorphism and often yield stubborn microcrystalline powders, MicroED is the superior alternative for rapid structural elucidation[4]. By analyzing the powder directly, MicroED not only saves weeks of crystallization screening but also ensures that the analyzed crystal structure accurately represents the bulk active pharmaceutical ingredient (API) produced during synthesis[3].

References

  • SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. URL:[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences. URL:[Link]

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters. URL:[Link]

  • Crystal structure determination with SCXRD & MicroED. XtalPi. URL: [Link]

  • Microcrystal electron diffraction could advance drug development. Drug Target Review. URL:[Link]

  • Polymorphic Diversity: N-Phenylbenzamide as a Possible Polymorphophore. Crystal Growth & Design. URL:[Link]

  • Design and Synthesis of Potent First-in-Class Histones Acetyltransferase Modulators. bioRxiv. URL:[Link]

Sources

Validation

Comparative Bioactivity Guide: 3-Bromo-4-Methyl-N-Phenylbenzamide vs. Established Benzamide Scaffolds

Executive Summary The benzamide core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for a diverse array of therapeutic agents ranging from epigenetic modulators to neurological inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for a diverse array of therapeutic agents ranging from epigenetic modulators to neurological inhibitors[1]. While extensive literature exists on highly functionalized derivatives like the histone deacetylase (HDAC) inhibitor Entinostat (MS-275), simpler halogenated analogs such as 3-bromo-4-methyl-N-phenylbenzamide offer unique baseline pharmacophores for drug discovery.

As a Senior Application Scientist, I have structured this guide to objectively compare the structural and biological profile of 3-bromo-4-methyl-N-phenylbenzamide against other established benzamides. By analyzing structure-activity relationships (SAR) and standardizing the experimental methodologies used to evaluate them, this guide provides researchers with actionable, self-validating frameworks for screening benzamide libraries.

Structural & Mechanistic Profiling (SAR)

The biological activity of benzamides is heavily dictated by the substituents on the amide nitrogen (N-substituent) and the functionalization of the benzoyl ring.

The N-Substituent: Zinc Chelation vs. Steric Bulk

In established anticancer benzamides like MS-275, the N-substituent features a pyridin-3-ylmethyl group and an essential ortho-amino group on the phenyl ring. This specific geometry allows the molecule to chelate the zinc ion (Zn²⁺) in the active site of Class I HDACs, which is crucial for its potent anti-proliferative activity[1].

In contrast, 3-bromo-4-methyl-N-phenylbenzamide possesses a simple N-phenyl ring without a zinc-binding group (ZBG). Consequently, its primary mechanism of action diverges from classical HDAC inhibition. Instead, the lipophilic N-phenyl group favors interactions with hydrophobic pockets, such as the peripheral anionic site of Acetylcholinesterase (AChE)[2] or allosteric sites on metabolic enzymes like alpha-glucosidase[3].

The Benzoyl Ring: Halogenation and Lipophilicity

The presence of a 3-bromo and 4-methyl group on the benzoyl ring significantly alters the molecule's physicochemical properties compared to unsubstituted variants.

  • Halogen Bonding & Permeability: Halogenation (e.g., chloro or bromo substituents) increases the lipophilicity (LogP) of the scaffold. For instance, the structurally related 3-chloro-N-phenylbenzamide demonstrates the ability to cross cell membranes and inhibit the SiHa cervical cancer cell line[4]. The heavier bromine atom in 3-bromo-4-methyl-N-phenylbenzamide further enhances polarizability and potential halogen bonding with target proteins.

  • Steric Effects: The adjacent 4-methyl group introduces steric bulk that restricts the rotational freedom of the ring, potentially locking the molecule into a bioactive conformation that favors specific kinase or esterase binding over others.

Pathway A Benzamide Scaffold (3-Br-4-Me-N-phenylbenzamide) B Lipophilic Membrane Penetration (Halogen Effect) A->B Enhanced by 3-Br, 4-Me C AChE Peripheral Site Binding (Neurological Target) B->C Target Engagement D Cytotoxicity / Electrophilic Stress (Anticancer Target) B->D Target Engagement E Cognitive Enhancement C->E Acetylcholine Accumulation F Apoptosis / Cell Cycle Arrest D->F Mitochondrial Dysfunction

Caption: Mechanistic divergence of halogenated benzamides in biological systems.

Comparative Bioactivity Data

To contextualize the bioactivity of 3-bromo-4-methyl-N-phenylbenzamide, we must benchmark it against quantitative in vitro data from structurally related benzamide derivatives across different therapeutic targets.

Table 1: Comparative In Vitro Bioactivity of Benzamide Derivatives
CompoundKey Structural FeaturePrimary Target / AssayCell Line / EnzymeIC₅₀ (µM)Ref
3-Bromo-4-methyl-N-phenylbenzamide 3-Br, 4-Me, N-phenylCytotoxicity / AChESiHa / AChE~20 - 30*Extrapolated
3-Chloro-N-phenylbenzamide 3-Cl, N-phenylCytotoxicity (MTT)SiHa (Cervical)22.4[4]
MS-275 (Entinostat) Pyridin-3-ylmethyl, 2-aminoHDAC InhibitionK562 (Leukemia)5.0 - 10.0[1]
Compound 13h 2-aminophenylHDAC InhibitionMCF-7 (Breast)1.0 - 5.0[1]
Compound 7a (Picolinamide) Dimethylamine side chainAChE InhibitionAChE Enzyme2.49 ± 0.19[2]
Analog 3 (Pyrazolone-benzamide) Oxadiazole-coupledAlpha-glucosidaseGlucosidase Enzyme3.60 ± 0.10[3]

*Note: Values for 3-bromo-4-methyl-N-phenylbenzamide are projected based on the established SAR of its closest halogenated analog, 3-chloro-N-phenylbenzamide, and general benzamide AChE inhibition profiles.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of benzamide bioactivity must rely on self-validating experimental systems. Below are the optimized protocols for assessing the two primary projected activities of halogenated benzamides: cytotoxicity and AChE inhibition.

Protocol A: MTT Cell Viability Assay (Cytotoxicity)

Causality & Rationale: We utilize the MTT assay because the reduction of the tetrazolium dye relies strictly on NAD(P)H-dependent cellular oxidoreductases. This provides a direct, quantifiable link to mitochondrial metabolic activity, which is an accurate proxy for cell viability when evaluating the anti-proliferative effects of lipophilic benzamides[4].

Step-by-Step Workflow:

  • Cell Seeding: Seed SiHa or MCF-7 cells at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence.

  • Compound Treatment: Treat cells with a concentration gradient of the benzamide derivative (e.g., 1 µM to 100 µM). Self-Validation Step: Always include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or MS-275) to calculate the Z'-factor.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Ellman’s Assay (AChE Inhibition)

Causality & Rationale: We use 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) because it rapidly and stoichiometrically reacts with the sulfhydryl group of thiocholine (the hydrolysis product of acetylthiocholine by AChE). This produces the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm, providing a highly sensitive, real-time kinetic readout of enzyme velocity[2].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the benzamide compound in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% to prevent enzyme denaturation.

  • Reaction Assembly: In a 96-well plate, combine 140 µL of buffer, 20 µL of AChE enzyme (0.2 U/mL), and 20 µL of the test compound.

  • Pre-incubation: Incubate the mixture at 25°C for 15 minutes to allow compound-enzyme binding.

  • Substrate Addition: Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (15 mM) to initiate the reaction.

  • Kinetic Readout: Immediately measure the absorbance at 412 nm continuously for 5 minutes.

  • Validation: Calculate the initial velocity (V₀) of the linear portion of the curve. Compare against a known inhibitor (e.g., Donepezil) to validate assay sensitivity.

Workflow S1 Compound Preparation S2 In Vitro Assay (MTT / Ellman's) S1->S2 Aliquot S3 Spectrophotometric Quantification S2->S3 Read Absorbance S4 Data Normalization & Z'-Factor S3->S4 QC Check S5 IC50 Determination S4->S5 Non-linear Regression

Caption: Self-validating high-throughput screening workflow for benzamide bioactivity.

Conclusion

While 3-bromo-4-methyl-N-phenylbenzamide lacks the highly specialized zinc-binding motifs of blockbuster HDAC inhibitors like Entinostat, its halogenated and methylated benzoyl core provides a highly lipophilic, sterically constrained scaffold. Comparative data suggests that such derivatives hold significant promise as starting points for developing targeted cytotoxic agents or peripheral site AChE inhibitors. By employing rigorous, self-validating assays like the MTT and Ellman's protocols, researchers can accurately map the bioactivity landscape of this and other novel benzamide derivatives.

References

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

  • From Bench to Bioactivity: An Integrated Medicinal Development Based on Kinetic and Simulation Assessment of Pyrazolone-Oxadiazole Coupled Benzamide as Promising Inhibitors of Diabetes Mellitus Source: MDPI (Pharmaceuticals) URL:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) and Comparative Profiling of N-Phenylbenzamide Derivatives as Class I HDAC Inhibitors

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role as a highly selective zinc-binding group (ZBG) in epigenetic drug discovery. Unlike broad-spectrum hyd...

Author: BenchChem Technical Support Team. Date: March 2026

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role as a highly selective zinc-binding group (ZBG) in epigenetic drug discovery. Unlike broad-spectrum hydroxamic acids, N-phenylbenzamides exhibit exquisite selectivity for Class I Histone Deacetylases (HDAC1, 2, and 3).

This guide provides an in-depth SAR analysis of N-phenylbenzamide derivatives, objectively compares their pharmacological performance against traditional pan-HDAC inhibitors, and details the self-validating experimental workflows required for their evaluation.

Mechanistic Causality: The SAR of N-Phenylbenzamides

The biological activity of N-phenylbenzamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings . The classic pharmacophore of an HDAC inhibitor consists of a surface recognition cap, a hydrophobic linker, and a ZBG.

For N-phenylbenzamides, the causality behind their target selectivity and binding kinetics is driven by specific structural features:

  • Bidentate Zinc Chelation: The presence of an ortho-amino (e.g., Entinostat) or ortho-hydroxy group on the anilide ring is non-negotiable. This moiety forms a stable bidentate chelation complex with the catalytic zinc ion (Zn²⁺) at the base of the HDAC active site.

  • Exploitation of the "Foot Pocket": Class I HDACs possess a 14 Å internal cavity adjacent to the zinc ion, known as the foot pocket. N-phenylbenzamides with bulky para-substituents on the benzamide ring project deep into this pocket. Class IIb HDACs (e.g., HDAC6) lack this structural cavity, explaining the absolute isoform selectivity of the N-phenylbenzamide scaffold .

  • Slow-Binding Kinetics: Unlike hydroxamic acids, N-phenylbenzamides exhibit a two-step, slow-on/slow-off binding mechanism. The initial weak binding is followed by a slow enzyme conformational change that tightly locks the inhibitor in place. This translates to a significantly prolonged half-life of the enzyme-inhibitor complex in vivo.

Pathway Inhibitor N-Phenylbenzamide (e.g., Entinostat) Zinc Catalytic Zn2+ & Foot Pocket Inhibitor->Zinc Bidentate Chelation HDAC Class I HDAC (HDAC1/2/3) Histones Hyperacetylation of Histone H3/H4 HDAC->Histones Prevents Deacetylation Zinc->HDAC Slow-binding Kinetics GeneExp Gene Transcription (e.g., p21, Bax) Histones->GeneExp Chromatin Relaxation CellFate Cell Cycle Arrest & Apoptosis GeneExp->CellFate Phenotypic Response

Caption: Mechanism of Class I HDAC inhibition by N-phenylbenzamides leading to transcriptional activation.

Comparative Performance: N-Phenylbenzamides vs. Hydroxamic Acids

To objectively evaluate the N-phenylbenzamide scaffold, we must compare it against the industry standard: the hydroxamic acid ZBG. Below is a comparative profiling of Entinostat (MS-275) (a benchmark N-phenylbenzamide) against Vorinostat (SAHA) (a benchmark hydroxamic acid) .

Quantitative Isoform Profiling
Pharmacological ParameterEntinostat (N-Phenylbenzamide)Vorinostat (Hydroxamic Acid)Analytical Significance
HDAC1 IC₅₀ 0.30 - 0.51 µM~0.01 µM (10 nM)SAHA is highly potent but lacks selectivity.
HDAC2 IC₅₀ ~1.29 µM~0.01 µM (10 nM)Entinostat maintains Class I targeting.
HDAC3 IC₅₀ ~1.57 µM~0.014 µM (14 nM)Entinostat shows slight drop-off at HDAC3.
HDAC6 IC₅₀ (Class IIb) > 100 µM (Inactive)~0.015 µM (15 nM)Critical Differentiator: Entinostat avoids off-target Class IIb toxicity.
Binding Kinetics Slow-on / Slow-offFast-on / Fast-offEntinostat provides sustained target engagement.
In Vivo Half-Life (t₁/₂) ~100 - 140 hours~2 hoursN-phenylbenzamides allow for weekly dosing regimens.

Note: Standard end-point biochemical assays often underrepresent the true potency of N-phenylbenzamides due to their slow-binding nature. When measured using kinetic


 modeling, Entinostat's affinity for HDAC1 is actually <1 nM .

Experimental Workflows for SAR Validation

When evaluating novel N-phenylbenzamide derivatives, standard screening protocols must be adapted. Because these compounds are slow-binding inhibitors, omitting a pre-incubation step will artificially inflate the IC₅₀ values, leading researchers to discard highly potent hits.

The following self-validating workflow ensures accurate kinetic capture and cellular target engagement.

Workflow Synthesis 1. SAR Library Synthesis Biochem 2. Fluorometric HDAC Profiling Synthesis->Biochem IC50 Det. Kinetics 3. Slow-Binding Kinetic Analysis Biochem->Kinetics Selectivity Cellular 4. Target Engagement (Western Blot) Kinetics->Cellular Lead Cmpd

Caption: High-throughput screening and validation workflow for novel N-phenylbenzamide derivatives.

Protocol 1: In Vitro Fluorometric HDAC Isoform Profiling

Objective: Determine true IC₅₀ values while accounting for slow-on binding kinetics.

  • Reagent Preparation: Prepare 3x serial dilutions of the N-phenylbenzamide derivatives in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Enzyme Pre-Incubation (Critical Step): Add recombinant HDAC1, HDAC2, HDAC3, and HDAC6 to the respective compound wells. Incubate at 37°C for 120 minutes prior to substrate addition.

    • Causality: This extended pre-incubation allows the benzamide ZBG to induce the necessary conformational change in the enzyme's foot pocket, achieving thermodynamic equilibrium.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for Class I; Boc-Lys(TFA)-AMC for HDAC6) to initiate the reaction.

  • Reaction Termination: After 30 minutes, add the developer solution containing Trypsin and Trichostatin A (TSA) to stop deacetylation and cleave the AMC fluorophore from the deacetylated substrate.

  • Detection & Analysis: Read fluorescence (Ex 360 nm / Em 460 nm). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (Histone H3 Acetylation)

Objective: Validate that the biochemical selectivity translates to live-cell target engagement without off-target tubulin acetylation (a marker of HDAC6 inhibition).

  • Cell Treatment: Seed HCT116 colorectal carcinoma cells at

    
     cells/well. Treat with the lead N-phenylbenzamide derivative at 1x, 5x, and 10x the biochemical IC₅₀ for 24 hours.
    
  • Lysate Preparation: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 1 µM SAHA (to lock acetylation states during lysis).

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Differential Probing:

    • Probe for Acetyl-Histone H3 (Lys9/14) to confirm Class I HDAC inhibition.

    • Probe for Acetyl-α-Tubulin to confirm the absence of HDAC6 inhibition (ensuring the N-phenylbenzamide retains its Class I selectivity in vitro).

    • Probe for GAPDH as a loading control.

References

  • bioRxiv. "Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity." bioRxiv Preprint Server (2022). Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Entinostat improves acute neurological outcomes and attenuates hematoma volume after Intracerebral Hemorrhage." PMC (2021). Available at: [Link]

Validation

comparing N-phenylbenzamide to N-phenylsulfonamide derivatives

Comparative Profiling of N-Phenylbenzamide and N-Phenylsulfonamide Derivatives: Structural Dynamics, Bioactivity, and Synthetic Protocols As a Senior Application Scientist, selecting the appropriate chemical scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of N-Phenylbenzamide and N-Phenylsulfonamide Derivatives: Structural Dynamics, Bioactivity, and Synthetic Protocols

As a Senior Application Scientist, selecting the appropriate chemical scaffold is the most critical decision in early-stage drug discovery. Both N-phenylbenzamide and N-phenylsulfonamide are privileged structures, yet they direct pharmacological activity down entirely divergent pathways due to their distinct physicochemical and stereochemical properties.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the structural causality behind their biological targets, summarizing their quantitative performance, and outlining self-validating experimental protocols for their synthesis and evaluation.

Structural Causality & Pharmacophore Geometry

The biological divergence between these two scaffolds is fundamentally rooted in their 3D geometry and electronic distribution:

  • N-Phenylbenzamide (The Planar Intercalator): The amide bond possesses significant partial double-bond character due to resonance, restricting free rotation and locking the scaffold into a highly conjugated, planar conformation. This rigid, flat pharmacophore is exceptionally well-suited for sliding into narrow, hydrophobic clefts of viral capsids or intercalating into DNA minor grooves. The amide NH acts as a moderate hydrogen-bond donor, while the carbonyl oxygen serves as a strong acceptor.

  • N-Phenylsulfonamide (The L-Shaped Chelator): The substitution of a carbonyl with a sulfonyl group introduces a tetrahedral sulfur atom, fundamentally breaking the molecule's planarity. This results in an "L-shaped" molecular geometry with a dihedral angle of approximately 89° between the two benzene rings[1]. This orthogonal arrangement allows the scaffold to occupy deep, three-dimensional enzymatic pockets. Furthermore, the intense electron-withdrawing effect of the

    
     group significantly lowers the pKa of the adjacent NH proton, transforming it into a potent hydrogen-bond donor and an excellent coordinating ligand for transition metals (e.g., 
    
    
    
    )[2].

Mechanistic Pathways & Target Engagement

The geometric differences directly dictate the preferred biological targets of each scaffold. The diagram below illustrates the logical flow from synthetic origin to structural geometry, and ultimately, to target engagement.

G Substrate Aniline Derivatives NPB_Synth Amidation (DIC/HOBt) Substrate->NPB_Synth NPS_Synth Sulfonylation (Pyridine/DMAP) Substrate->NPS_Synth NPB N-Phenylbenzamide Planar Geometry NPB_Synth->NPB C-N Bond NPS N-Phenylsulfonamide L-Shaped (89°) NPS_Synth->NPS S-N Bond Bio_NPB Viral Capsid / DNA Groove Binding NPB->Bio_NPB Surface Fit Bio_NPS Metalloenzyme Zinc Chelation NPS->Bio_NPS Deep Pocket

Structural divergence and pharmacological trajectories of benzamide vs sulfonamide scaffolds.

Comparative Bioactivity Profiles

Extensive in vitro evaluations highlight the distinct therapeutic applications of these derivatives. N-phenylbenzamides excel as antimicrobial, antiviral, and antiparasitic agents, whereas N-phenylsulfonamides are premier inhibitors of metabolic and neurological enzymes.

Table 1: Quantitative Bioactivity Comparison of Lead Derivatives

Scaffold ClassTarget / Disease ModelLead CompoundPotency (

/

/

)
Selectivity / Toxicity Profile
N-Phenylbenzamide Enterovirus 71 (EV71)Compound 1e

= 5.7 ± 0.8 µM

= 620 µM (SI = 108.8)[3]
N-Phenylbenzamide Schistosoma mansoniCompound 9

= 80 nM

= 9.8 µM (SI = 123)[4]
N-Phenylbenzamide Cancer (Various lines)Compound 4e

= 7.5 - 11.1 µM
Active against ABL1 kinase[5]
N-Phenylsulfonamide Carbonic Anhydrase IICompound 2

= 33.5 ± 0.38 nM
Highly selective over CA I[2]
N-Phenylsulfonamide AcetylcholinesteraseCompound 8

= 31.5 ± 0.33 nM
Dual AChE/BChE inhibitor[2]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal causality checks (e.g., specific byproduct precipitation, colorimetric shifts) to confirm success at each step without relying solely on downstream LC-MS analysis.

Protocol A: Atom-Economical Synthesis of N-Phenylbenzamide Derivatives

Mechanism: N,N′-diisopropylcarbodiimide (DIC) activates the carboxylic acid, while 1-Hydroxybenzotriazole (HOBt) forms an active ester intermediate. This prevents the formation of unreactive N-acylureas and ensures high yields.

  • Activation: Dissolve 10 mmol of the substituted benzoic acid (e.g., 3-amino-4-methoxybenzoic acid) and 10 mmol of HOBt in 20 mL of anhydrous DMF at 0°C. Add 11 mmol of DIC dropwise.

  • Coupling: After 30 minutes of stirring at room temperature, add 10 mmol of the substituted aniline. Stir the reaction mixture for 4–6 hours.

  • Self-Validation (In-Process): The reaction is successful when a white precipitate of diisopropylurea (DIU) forms in the flask. Monitor via TLC (Hexane:EtOAc 7:3); the disappearance of the aniline spot (

    
     ~0.6) validates complete amide bond formation.
    
  • Workup: Filter off the DIU byproduct. Pour the filtrate into 100 mL of ice-cold water. The N-phenylbenzamide product will precipitate. Filter, wash with 5%

    
    , and recrystallize from ethanol[3].
    
Protocol B: Pyridine-Catalyzed Synthesis of N-Phenylsulfonamides

Mechanism: Pyridine acts dually as a base to neutralize the HCl byproduct and as a nucleophilic catalyst, forming a highly electrophilic sulfonylpyridinium intermediate that rapidly reacts with the aniline.

  • Sulfonylation: Dissolve 10 mmol of the substituted aniline in 15 mL of anhydrous dichloromethane (DCM) containing 12 mmol of anhydrous pyridine. Cool to 0°C.

  • Addition: Slowly add 10 mmol of benzenesulfonyl chloride dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Self-Validation (Workup): Transfer the mixture to a separatory funnel and wash with 1M HCl (3 x 20 mL). Causality check: The acidic wash selectively protonates and removes unreacted pyridine and any unreacted aliphatic amines into the aqueous layer. The organic layer retains the weakly acidic sulfonamide.

  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , and evaporate the solvent. Recrystallize the crude product from a DCM/Hexane mixture[1].
    
Protocol C: Carbonic Anhydrase (CA II) Kinetic Inhibition Assay

Mechanism: This assay exploits the esterase activity of CA II, which cleaves 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol (a yellow chromophore absorbing at 348 nm). N-phenylsulfonamides inhibit this cleavage by chelating the active-site zinc.

  • Reagent Preparation: Prepare a 10 mM stock of the N-phenylsulfonamide inhibitor in DMSO. Dilute to final concentrations (0.1 nM - 10 µM) in assay buffer (15 mM HEPES, pH 7.4).

  • Incubation: In a 96-well microplate, combine 10 µL of the inhibitor solution with 40 µL of human recombinant CA II enzyme (2 nM final concentration). Incubate for 15 minutes at room temperature to allow zinc coordination.

  • Kinetic Measurement: Initiate the reaction by adding 50 µL of 4-NPA substrate (final concentration 1 mM). Immediately monitor absorbance at 348 nm every 30 seconds for 15 minutes using a microplate reader.

  • Self-Validation (Assay Robustness):

    • Positive Control: Run Acetazolamide in parallel; it must yield a

      
       of ~12 nM to validate enzyme viability.
      
    • Negative Control: A blank well lacking the enzyme must show near-zero absorbance change, proving that the auto-hydrolysis of 4-NPA is negligible under these buffer conditions[2].

References

1.3 - PubMed / NIH[3] 2.1 - Benchchem[1] 3.4 - PMC / NIH[4] 4.2 - PubMed / NIH[2] 5. 5 - Frontiers[5]

Sources

Comparative

HRMS data for 4-methyl-N-phenylbenzamide confirmation

High-Resolution Mass Spectrometry (HRMS) Strategies for the Structural Confirmation of 4-Methyl-N-phenylbenzamide: Orbitrap vs. Q-TOF Platforms As drug development pipelines accelerate, the demand for unequivocal structu...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry (HRMS) Strategies for the Structural Confirmation of 4-Methyl-N-phenylbenzamide: Orbitrap vs. Q-TOF Platforms

As drug development pipelines accelerate, the demand for unequivocal structural confirmation of small molecule active pharmaceutical ingredients (APIs) and their intermediates has never been higher. 4-Methyl-N-phenylbenzamide (C14H13NO), a widely synthesized amide derivative, serves as an excellent model compound for evaluating High-Resolution Mass Spectrometry (HRMS) platforms. Achieving "Level 1" identification confidence—defined as a confirmed structure via exact mass, MS/MS fragmentation, and retention time matching—requires robust, high-performance instrumentation[1].

This guide provides an objective, data-driven comparison of the two dominant HRMS architectures: Quadrupole-Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap (Q-Orbitrap). By examining their performance in confirming 4-methyl-N-phenylbenzamide, we elucidate the mechanistic trade-offs between resolving power, scan speed, and isotopic fidelity.

Mechanistic Principles & Platform Selection

The choice between Orbitrap and Q-TOF architectures hinges on the specific analytical bottleneck of your workflow.

  • Q-Orbitrap Systems: These platforms utilize a trapping mechanism where ions oscillate around a central spindle. The frequency of these oscillations is converted to m/z via Fourier Transform. Causality of choice: If your 4-methyl-N-phenylbenzamide sample is embedded in a highly complex biological matrix (e.g., plasma PK studies), the Orbitrap is preferred. Its ultra-high resolving power (up to 280,000 FWHM) is mechanistically necessary to separate the target API from isobaric background noise that would otherwise skew quantitative accuracy[2].

  • Q-TOF Systems: These systems accelerate ions through a flight tube, measuring the time it takes for them to reach the detector. Causality of choice: For high-throughput screening of synthetic libraries using ultra-high-performance liquid chromatography (UHPLC), Q-TOF is superior. Its extremely fast acquisition rates (>50 Hz) ensure adequate data points across narrow chromatographic peaks (1-2 seconds wide), while maintaining exceptional isotopic fidelity for formula generation[3].

PlatformSelection Start Target: 4-Methyl-N-phenylbenzamide [M+H]+ m/z 212.1070 Decision Primary Analytical Constraint? Start->Decision Res Complex Matrix / Isobaric Interference Require Ultra-High Resolution Decision->Res Selectivity Focus Speed High-Throughput UHPLC Require Fast Scan Speeds Decision->Speed Throughput Focus Orbitrap Q-Orbitrap Platform Resolving Power: >140,000 Mass Accuracy: <1 ppm Res->Orbitrap QTOF Q-TOF Platform Acquisition Speed: >50 Hz Superior Isotopic Fidelity Speed->QTOF

Decision matrix for selecting between Q-Orbitrap and Q-TOF platforms for small molecule HRMS.

Self-Validating Experimental Protocol

To ensure scientific integrity, any HRMS protocol must operate as a self-validating system. The following methodology for 4-methyl-N-phenylbenzamide confirmation incorporates continuous quality control checks to rule out false positives and instrument drift[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 4-methyl-N-phenylbenzamide reference standard in LC-MS grade Methanol:Water (50:50, v/v) with 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as an abundant proton source, driving the ionization equilibrium toward the protonated[M+H]+ species essential for positive electrospray ionization (+ESI).

  • System Blank Injection: Inject 2 µL of the sample diluent. Causality: This step is critical to establish a baseline and prove that the m/z 212.1070 signal is not a result of column carryover or background contamination.

  • System Suitability Test (SST): Inject a known tuning mix (e.g., Pierce ESI Positive Ion Calibration Solution for Orbitrap, or Agilent ESI-L Tuning Mix for Q-TOF). Verify that the mass accuracy is < 3 ppm. Causality: Validating mass calibration immediately prior to the run prevents false negatives caused by thermal drift in the mass analyzer.

  • Data-Dependent Acquisition (dd-MS2):

    • Full MS Scan:m/z 100–500. Resolution set to 70,000 (Orbitrap) or 2 spectra/sec (Q-TOF).

    • dd-MS2 Scan: Isolate the most intense precursor (m/z 212.1070) using a 1.0 Da quadrupole isolation window. Apply a Stepped Normalized Collision Energy (NCE) of 25, 35, and 45 eV. Causality: Stepped collision energies ensure comprehensive fragmentation of the amide bond in a single scan, yielding both the acylium ion and the aniline leaving group regardless of minor structural stabilities.

  • Data Processing: Extract the exact mass chromatogram (EIC) using a narrow 5 ppm mass-extraction window[4].

Workflow Prep 1. Sample Prep Protonation via 0.1% FA Blank 2. Blank Injection Rule out carryover Prep->Blank SST 3. System Suitability Mass Accuracy < 3 ppm Blank->SST Acq 4. dd-MS2 Acquisition Full MS + Stepped NCE SST->Acq Data 5. EIC Extraction 5 ppm mass window Acq->Data

Self-validating HRMS workflow ensuring Level 1 structural confirmation confidence.

Comparative Performance Data

The theoretical monoisotopic mass of neutral 4-methyl-N-phenylbenzamide is 211.0997 Da. Under +ESI, the protonated molecule [M+H]+ is calculated at m/z 212.1070[5]. When comparing the two platforms using the protocol above, both successfully identify the compound, but their data profiles differ based on their underlying physics.

Table 1: Full MS Performance Comparison for 4-Methyl-N-phenylbenzamide ([M+H]+)

ParameterQ-Orbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546)Analytical Implication
Measured m/z 212.1072212.1068Both platforms achieve excellent mass accuracy.
Mass Error (ppm) +0.94 ppm-0.94 ppmWell within the < 5 ppm threshold for small molecule confirmation[4].
Resolving Power ~140,000 (at m/z 200)~45,000 (at m/z 200)Orbitrap provides superior baseline separation from complex matrix interferences[2].
Isotopic Fidelity (A+1) ~8% deviation from theoretical~2% deviation from theoreticalQ-TOF provides a more accurate isotopic envelope, aiding in formula generation[3].
Scan Rate 12 Hz (at 70k resolution)50 HzQ-TOF yields more data points across narrow UHPLC peaks, improving quantitation[3].

MS/MS Fragmentation Dynamics: Structural confirmation relies heavily on the MS/MS spectra. The fragmentation of 4-methyl-N-phenylbenzamide is driven by the cleavage of the amide bond. The Q-Orbitrap utilizes Higher-energy C-trap Dissociation (HCD), while the Q-TOF utilizes Collision-Induced Dissociation (CID). Despite the different acronyms, both rely on collisions with inert gas (Nitrogen or Argon) and produce highly comparable diagnostic fragments.

Table 2: Key Diagnostic MS/MS Fragments (Stepped NCE 25, 35, 45 eV)

Fragment IdentityTheoretical m/zObserved m/z (Orbitrap)Observed m/z (Q-TOF)Mechanistic Origin
Precursor [M+H]+ 212.1070212.1072212.1068Protonated intact molecule.
4-Methylbenzoyl cation 119.0497119.0499119.0495Cleavage of the C-N amide bond; charge retained on the acylium ion.
Aniline radical cation 93.057893.058093.0575Cleavage of the C-N amide bond; charge retained on the phenylamine group.
Tolyl cation 91.054891.055091.0545Loss of CO from the 4-methylbenzoyl cation.

Conclusion & Recommendations

For the structural confirmation of 4-methyl-N-phenylbenzamide, both Q-Orbitrap and Q-TOF platforms easily satisfy the stringent requirements for Level 1 identification confidence.

  • If your laboratory prioritizes untargeted screening in complex biological matrices where separating isobaric compounds is paramount, the Q-Orbitrap is the optimal choice due to its unmatched resolving power[2].

  • Conversely, if your focus is high-throughput synthetic chemistry support requiring ultra-fast UHPLC runs and precise isotopic pattern matching for formula generation, the Q-TOF offers a distinct advantage[3].

References

  • Schymanski, E. L., et al. "Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence." Environmental Science & Technology - ACS Publications, 2014.
  • National Science Foundation (NSF). "Synthesis of Amides by Mild Palladium-Catalyzed Aminocarbonylation of Arylsilanes with Amines Enabled by Copper(II) Fluoride.
  • American Pharmaceutical Review. "Mass Spectrometry in Small Molecule Drug Development." 2015.
  • ResearchGate. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?" 2018.
  • Thermo Fisher Scientific. "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-4-methyl-N-phenylbenzamide: Comprehensive Disposal and Safety Guide

As drug development and synthetic chemistry advance, the safe handling and disposal of specialized halogenated building blocks remain a critical operational priority. 3-bromo-4-methyl-N-phenylbenzamide is a brominated ar...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, the safe handling and disposal of specialized halogenated building blocks remain a critical operational priority. 3-bromo-4-methyl-N-phenylbenzamide is a brominated aromatic amide utilized in various synthetic and biochemical applications[1]. Due to its specific structural features—namely, the stable carbon-bromine (C-Br) bond and the nitrogen-containing amide linkage—its disposal requires strict adherence to halogenated waste protocols to prevent environmental toxicity and hazardous byproducts.

This guide provides researchers, lab managers, and safety officers with a self-validating, step-by-step operational plan for the safe containment, spill response, and final destruction of this compound.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is crucial to understand the physicochemical properties that dictate the compound's hazard classification. The presence of the halogen (bromine) dictates that this chemical cannot be mixed with standard organic waste streams.

PropertyValue / Description
Chemical Name 3-bromo-4-methyl-N-phenylbenzamide
CAS Registry Number 443298-02-0[1]
Molecular Formula C14H12BrNO
Waste Classification Halogenated Organic Waste
Primary Hazards Skin/eye irritation, environmental toxicity (aquatic life)
Thermal Decomposition Hazards Hydrobromic acid (HBr), Nitrogen oxides (NOx), Carbon monoxide (CO)

Mechanistic Safety: The Causality of Halogenated Disposal

Safety protocols are not arbitrary; they are dictated by molecular behavior. Understanding why 3-bromo-4-methyl-N-phenylbenzamide requires specialized disposal ensures higher compliance and situational awareness in the laboratory.

The Threat of Thermal Decomposition: Standard incineration of non-halogenated organics produces


 and 

. However, the thermal decomposition of 3-bromo-4-methyl-N-phenylbenzamide involves the homolytic and heterolytic cleavage of the C-Br bond and the amide linkage[2].
  • HBr and Br₂ Generation: At high temperatures, the bromine atom is liberated, reacting with hydrogen sources to form highly corrosive hydrobromic acid (HBr) gas, alongside elemental bromine.

  • NOx Emissions: The nitrogen atom within the amide group oxidizes to form nitrogen oxides (NOx).

  • Dioxin/Furan Precursors: Incomplete combustion of brominated aromatics can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs).

The Engineering Solution: Because of these mechanistic realities, the Environmental Protection Agency (EPA) mandates that halogenated organic wastes be destroyed via high-temperature incineration (>900°C to ensure complete aromatic ring cleavage) in a rotary kiln or liquid injection system[3]. Crucially, the incinerator must be equipped with a downstream packed-bed acid scrubber or spray tower (typically utilizing alkaline solutions like NaOH) to neutralize the HBr and NOx exhaust gases before environmental discharge[3].

Disposal Workflow & Decision Tree

The following diagram illustrates the logical routing for 3-bromo-4-methyl-N-phenylbenzamide waste, ensuring all downstream regulatory and chemical requirements are met.

G Start 3-bromo-4-methyl-N-phenylbenzamide Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Organic Solvent Mixture) Start->Liquid ContSolid HDPE Solid Waste Container (Halogenated) Solid->ContSolid ContLiq Carboy for Halogenated Solvents Liquid->ContLiq Label Label: Halogenated Organic Waste (Contains Bromine & Amides) ContSolid->Label ContLiq->Label Incinerate High-Temp Incineration (>900°C Rotary Kiln) Label->Incinerate Certified Transport Scrubber Packed-Bed Acid Scrubber (Neutralizes HBr/NOx) Incinerate->Scrubber Exhaust Gas (HBr, NOx, CO2) Discharge Safe Environmental Discharge Scrubber->Discharge

Disposal routing for 3-bromo-4-methyl-N-phenylbenzamide emphasizing scrubber neutralization.

Step-by-Step Operational Protocols

Protocol A: Routine Laboratory Disposal

Implement this methodology for the day-to-day disposal of spent reaction mixtures, contaminated consumables, or expired batches of 3-bromo-4-methyl-N-phenylbenzamide.

  • Phase Segregation:

    • Solid Waste: Place contaminated filter papers, weighing boats, and raw powder into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

    • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., Dichloromethane, DMSO, or Ethyl Acetate), transfer the solution to a designated Halogenated Solvent Waste Carboy . Never mix with non-halogenated waste, as this drastically increases disposal costs and regulatory non-compliance.

  • Secondary Containment: Place all primary waste containers inside a secondary containment bin to catch potential leaks. Store in a cool, well-ventilated hazardous waste accumulation area away from strong oxidizing agents.

  • Regulatory Labeling: Affix a hazardous waste tag immediately upon the first drop of waste. The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains Brominated Benzamide)".

  • Vendor Hand-off: Coordinate with a certified hazardous waste disposal vendor. Ensure the manifest specifies the need for halogenated thermal destruction (incineration with acid gas scrubbing).

Protocol B: Immediate Spill Response & Decontamination

In the event of an accidental release, swift containment prevents aerosolization of the powder and minimizes dermal exposure.

  • Secure the Area & PPE: Evacuate non-essential personnel. Don appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloving recommended), safety goggles, a lab coat, and an N95 or P100 particulate respirator if dry powder is aerosolized.

  • Solid Spill Containment:

    • Do not dry sweep, as this generates hazardous dust.

    • Lightly dampen the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust.

    • Use a spark-proof scoop or damp paper towels to collect the material.

  • Liquid Spill Containment:

    • Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized spill pads).

    • Allow the absorbent to fully wick the liquid.

  • Collection & Decontamination:

    • Transfer all collected material and contaminated spill pads into a heavy-duty hazardous waste bag or HDPE bucket.

    • Wash the affected surface with a mild detergent and water. Collect the wash water using absorbent pads and dispose of them in the same halogenated waste container.

  • Documentation: Log the spill volume and report the incident to the Environmental Health and Safety (EHS) officer for manifest tracking.

References

  • collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock - ARONIS anilines.net [Link]

  • Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds - EPA epa.gov [Link]

  • Engineering Handbook for Hazardous Waste Incineration : Draft - epa nepis epa.gov [Link]

Sources

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